molecular formula C9H9Cl2NO2 B3058690 Ethyl 5-amino-2,4-dichlorobenzoate CAS No. 91151-73-4

Ethyl 5-amino-2,4-dichlorobenzoate

Cat. No.: B3058690
CAS No.: 91151-73-4
M. Wt: 234.08 g/mol
InChI Key: JVWJAEVIKSXMIF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,4-dichlorobenzoate (CAS 91151-73-4) is a high-purity chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This benzoate ester derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound is characterized by its amino and dichloro substituents on the aromatic ring, which make it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. As a standard laboratory reagent, it is used in various research applications such as method development and chemical synthesis. Please note that this product is currently on backorder . This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Safety Information: Handle with appropriate precautions. This compound may cause skin and eye irritation and may be harmful if inhaled . Please consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJAEVIKSXMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542831
Record name Ethyl 5-amino-2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91151-73-4
Record name Ethyl 5-amino-2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-amino-2,4-dichlorobenzoate

Executive Summary

This compound is a halogenated aromatic amine derivative that serves as a crucial and versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an activating amino group and deactivating chloro groups on the benzene ring, coupled with a reactive ethyl ester moiety, makes it a valuable building block in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, validated synthetic and purification protocols, and an exploration of its chemical reactivity and applications, particularly in the context of drug discovery.

Introduction: A Key Building Block in Synthetic Chemistry

The strategic importance of this compound lies in its utility as a scaffold for constructing more complex molecular architectures. The presence of multiple functional groups—an amine, an ester, and two chlorine atoms—on a central aromatic ring provides several handles for sequential chemical modifications. This structural arrangement is frequently found in bioactive compounds, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its structure allows for extensive functionalization, which is critical in medicinal chemistry for creating libraries of chlorinated aromatic derivatives to explore structure-activity relationships (SAR) and enhance biological activity.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₉Cl₂NO₂[3]
Molecular Weight 234.08 g/mol [3]
CAS Number 74878-31-2 (related isomer)[3]
Appearance Expected to be a solid (e.g., white to light yellow crystals)General Knowledge
Solubility Low water solubility; soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane.[4][5]
Predicted XLogP3 2.7[3]

Spectroscopic Profile and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, ethyl, and amino protons.

    • Aromatic Protons (δ 6.5-7.5 ppm): Two singlets are expected for the two non-equivalent protons on the benzene ring. The proton at C6 (ortho to the amino group) would likely appear more upfield than the proton at C3 (ortho to the ester and a chlorine atom).

    • Ethyl Group (δ 4.3 ppm, q; δ 1.3 ppm, t): The methylene protons (-CH₂-) adjacent to the ester oxygen will appear as a quartet, coupled to the methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet.[6]

    • Amino Group (δ ~4.0 ppm, br s): The two protons of the primary amine will typically appear as a broad singlet.[6][7]

  • ¹³C NMR (Predicted): The carbon spectrum would reveal nine distinct signals.

    • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is the most downfield signal.[7]

    • Aromatic Carbons (δ 110-150 ppm): Six signals for the aromatic carbons, with carbons attached to electronegative atoms (Cl, N, O) showing characteristic shifts.

    • Ethyl Carbons (δ ~61 ppm, -CH₂-; δ ~14 ppm, -CH₃-): Signals corresponding to the methylene and methyl carbons of the ethyl group.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

Wavenumber (cm⁻¹)Vibration ModeSignificance
3450-3300N-H Stretch (doublet)Confirms the presence of the primary amino (-NH₂) group.[6]
3100-3000Aromatic C-H StretchIndicates the aromatic ring structure.[8]
2980-2850Aliphatic C-H StretchCorresponds to the ethyl group.
~1720C=O Stretch (Ester)Strong absorption characteristic of the ester carbonyl group.
~1620N-H BendBending vibration of the primary amine.
1600, 1475C=C StretchAromatic ring skeletal vibrations.
~1250C-O Stretch (Ester)Asymmetric stretching of the ester C-O bond.
~800-700C-Cl StretchConfirms the presence of chloro-substituents.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak at m/z ≈ 233 (for ³⁵Cl) and 235 (for one ³⁷Cl) and 237 (for two ³⁷Cl).

  • Isotopic Pattern: A key feature would be the characteristic isotopic pattern for two chlorine atoms, resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms.

  • Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.

Synthesis and Purification Protocol

A reliable method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-amino-2,4-dichlorobenzoic acid.[9] This method is advantageous due to the commercial availability of the starting acid and the straightforward nature of the reaction.[10]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Reactant Mixing 5-amino-2,4-dichlorobenzoic acid in excess Ethanol B 2. Acid Catalysis Add conc. H₂SO₄ (catalytic) A->B C 3. Reaction Reflux mixture for 6-12 hours B->C D 4. Neutralization Cool and neutralize with NaHCO₃ solution C->D E 5. Extraction Extract with Ethyl Acetate D->E F 6. Washing & Drying Wash with brine, dry over Na₂SO₄ E->F G 7. Solvent Removal Concentrate under reduced pressure F->G H 8. Chromatography Purify via silica gel column (Hexane:Ethyl Acetate gradient) G->H I 9. Final Product Characterize pure Ethyl 5-amino-2,4-dichlorobenzoate H->I

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 5-amino-2,4-dichlorobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[11][12]

  • Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the collected organic phase over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[13]

Causality Behind Choices:

  • Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium towards the product side, maximizing the yield, according to Le Châtelier's principle.

  • Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[13]

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst (H₂SO₄) and any unreacted carboxylic acid, facilitating a clean extraction of the neutral ester product.[11]

Chemical Reactivity and Synthetic Potential

The molecule possesses three distinct reactive sites, which can be addressed with high selectivity to generate a diverse range of derivatives.

G cluster_reactivity Key Reactive Sites main This compound amino Amino Group (-NH₂) Nucleophilic Site main->amino Acylation, Alkylation, Diazotization ring Aromatic Ring Electrophilic Substitution main->ring Further Halogenation, Nitration (under forcing conditions) ester Ester Group (-COOEt) Hydrolysis/Amidation main->ester Saponification (hydrolysis), Transesterification, Amidation

Caption: Key reactive sites of this compound.

  • Amino Group Reactions: The primary amine is a potent nucleophile and can readily undergo acylation with acyl chlorides or anhydrides to form amides, react with alkyl halides to form secondary or tertiary amines, or be converted into a diazonium salt. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, -I).

  • Ester Group Reactions: The ethyl ester can be hydrolyzed under basic (saponification) or acidic conditions to revert to the parent carboxylic acid. It can also undergo transesterification with other alcohols or react with amines to form amides, providing a pathway to different ester or amide derivatives.

  • Electrophilic Aromatic Substitution: The reactivity of the aromatic ring is governed by the interplay of its substituents. The amino group is a strong activating group, while the two chlorine atoms are deactivating. This makes further electrophilic substitution challenging but possible under specific conditions, with the position of attack directed by the existing groups.

Applications in Drug Discovery

This compound is a valuable starting material for compounds with potential therapeutic applications. The dichlorinated benzene motif is present in numerous bioactive molecules, where the chlorine atoms can enhance metabolic stability or improve binding affinity to biological targets.

  • Scaffold for Inhibitors: The core structure is used to synthesize inhibitors for various enzymes. For instance, related dichlorobenzoic acid derivatives have been explored as potential antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[14]

  • Intermediate for Anticancer Agents: The aminobenzoate scaffold is a common feature in molecules designed as anticancer agents.[11][15] For example, it can be a precursor for thieno[2,3-d]pyrimidine derivatives, which have been investigated as dual topoisomerase-I/II inhibitors.[16] The development of targeted therapies against oncogenes like RAS often involves complex heterocyclic systems, for which this compound can serve as a foundational building block.[17]

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[18][19]

    • H319: Causes serious eye irritation.[18][19]

    • H335: May cause respiratory irritation.[18][19]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[18][19] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19]

  • First-Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][18][19]

    • Skin Contact: Wash off immediately with plenty of soap and water.[18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19]

Conclusion

This compound is a synthetically valuable compound characterized by a rich and versatile chemical profile. Its well-defined physicochemical properties and predictable spectroscopic signatures make it a reliable intermediate for researchers. The multiple reactive sites on the molecule allow for a wide range of chemical transformations, positioning it as a strategic building block in the rational design and synthesis of novel compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development.

References

  • PubChem. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857. Available from: [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Royal Society of Chemistry. Available from: [Link]

  • Supporting information. Royal Society of Chemistry. Available from: [Link]

  • Supporting Material (ESI) for Chemical Communications. Royal Society of Chemistry. (2009). Available from: [Link]

  • PubChem. 5-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 5200245. Available from: [Link]

  • PubChemLite. Ethyl 5-amino-2-chlorobenzoate (C9H10ClNO2). Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. (2020-06-29). Available from: [Link]

  • The Metabolite Spectrum. Accession: CGLAB00044p. Available from: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • MySkinRecipes. Ethyl 2-amino-4,5-dichlorobenzoate. Available from: [Link]

  • PubChem. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328. Available from: [Link]

  • Kesuma, D., et al. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][20]oxazin-4-one. Majalah Farmasi dan Farmakologi, Vol.35, No.5, September 2022, pp.1391-1398. Available from: [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. Ethyl 4-aminobenzoate. Organic Syntheses. Available from: [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

  • ResearchGate. How to purify esterefication product? (2016-04-15). Available from: [Link]

  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]

  • DTIC. Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. (2023-05-29). Available from: [Link]

  • PMC. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Available from: [Link]

  • University of Hertfordshire. 2,4-dichlorobenzoic acid. AERU. Available from: [Link]

  • Chemsrc.com. ETHYL 2-AMINO-4,5-DICHLOROBENZOATE Price from Supplier. (2021-07-26). Available from: [Link]

  • Ubaya Repository. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. (2022-09-19). Available from: [Link]

  • MDPI. Computer-Aided Drug Design Boosts RAS Inhibitor Discovery. (2022-09-05). Available from: [Link]

  • RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[19][21]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available from: [Link]

  • Pennsylvania State University. IMPROVING EXTRACTION, PURIFICATION. Available from: [Link]

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Sources

Ethyl 5-amino-2,4-dichlorobenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-amino-2,4-dichlorobenzoate (CAS No. 91151-73-4), a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with the foundational knowledge required for its effective utilization. The guide includes a detailed, representative synthesis protocol and discusses the rationale behind key experimental choices, ensuring both theoretical understanding and practical applicability.

Introduction

This compound is a substituted aminobenzoic acid ester. The presence of two chlorine atoms on the benzene ring, coupled with an amino group and an ethyl ester functionality, makes it a versatile intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating amino group, creates a unique electronic profile that can be exploited in various chemical transformations. This guide aims to be a centralized resource for scientists working with or considering the use of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physical characteristics of this compound are summarized below.

Chemical Structure

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Data
PropertyValueSource
CAS Number 91151-73-4, [1]
Molecular Formula C₉H₉Cl₂NO₂Calculated
Molecular Weight 234.08 g/mol Calculated
Appearance
Melting Point
Boiling Point
Solubility

Synthesis of this compound

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, 5-amino-2,4-dichlorobenzoic acid. A general and robust method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol in the presence of a strong acid catalyst.

Rationale for the Synthetic Approach

The Fischer-Speier esterification is a well-established and widely used method for the preparation of esters from carboxylic acids and alcohols. The key principles behind this choice of methodology are:

  • Equilibrium Shift: The reaction is reversible. To drive the equilibrium towards the product (the ester), an excess of one of the reactants, typically the alcohol (ethanol in this case), is used. This is a practical and cost-effective way to ensure a high yield.

  • Catalysis: The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions: The reaction is typically carried out at reflux temperature to increase the reaction rate.

Detailed Experimental Protocol

This protocol is a representative example of how this compound can be synthesized in a laboratory setting.

Materials:

  • 5-amino-2,4-dichlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-2,4-dichlorobenzoic acid (1 equivalent).

  • Addition of Reagents: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 5-amino-2,4-dichlorobenzoic acid reagents Add excess Ethanol and catalytic H₂SO₄ start->reagents reflux Heat to reflux (4-12h) reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool, neutralize with NaHCO₃, and extract with EtOAc tlc->workup Complete purify Dry organic layer and concentrate workup->purify column Purify by column chromatography purify->column product This compound column->product

Caption: Figure 2. A generalized workflow for the synthesis of this compound via Fischer-Speier esterification.

Applications in Research and Drug Development

Substituted aminobenzoic acids and their esters are valuable scaffolds in medicinal chemistry due to their ability to mimic endogenous molecules and participate in various biological interactions. While specific applications of this compound are not extensively documented in publicly accessible literature, its structural motifs suggest several potential areas of use.

As a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed or converted to an amide. The chlorine substituents can also be displaced under certain conditions or can serve to modulate the electronic and lipophilic properties of the final compound.

Potential in Medicinal Chemistry

Derivatives of aminobenzoic acids have been explored for a wide range of therapeutic applications. The structural features of this compound make it a plausible starting material for the development of novel therapeutic agents, including:

  • Enzyme Inhibitors: The aromatic scaffold can be elaborated to design molecules that fit into the active sites of enzymes.

  • Receptor Ligands: The molecule can be modified to create ligands that bind to specific receptors, potentially modulating their activity.

Further research is required to fully elucidate the potential of this compound in drug discovery and development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the supplier-specific SDS before handling this compound.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide has provided a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and an overview of its potential applications. As with any specialized chemical, further research and characterization will undoubtedly unveil new and valuable uses for this versatile building block.

References

  • Almanac Life Science. Ethyl-5-amino-2,4-dichlorobenzoate, 95%+. [Link]

Sources

Solubility Profiling of Ethyl 5-amino-2,4-dichlorobenzoate: Experimental Protocols & Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of Ethyl 5-amino-2,4-dichlorobenzoate (CAS: 91151-73-4) is a critical parameter in the optimization of its synthesis, purification, and formulation. As a key intermediate in the production of pharmaceuticals and agrochemicals, understanding its dissolution behavior in organic solvents governs the efficiency of crystallization processes and yield maximization.

This technical guide provides a comprehensive framework for determining the solubility of this compound. In the absence of widely published experimental data for this specific isomer, this guide synthesizes theoretical predictive models (Hansen Solubility Parameters) with standardized experimental protocols (Laser Dynamic Method) to equip researchers with a robust methodology for solubility determination and thermodynamic analysis.

Chemical Profile & Theoretical Solubility Landscape

Structural Analysis

This compound is an aromatic ester characterized by a lipophilic dichlorobenzene core and polar functional groups (amine and ester).

PropertyDetail
IUPAC Name This compound
CAS Number 91151-73-4
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Key Functional Groups Primary Amine (-NH

), Ethyl Ester (-COOEt), Aryl Chlorides (-Cl)
Predicted LogP ~2.7 - 3.5 (Lipophilic)
Hansen Solubility Parameters (HSP) Prediction

To predict the solubility behavior without initial experimental data, we utilize the Group Contribution Method (Fedors/Hoftyzer-Van Krevelen). The total solubility parameter (


) is derived from dispersion (

), polar (

), and hydrogen-bonding (

) forces.

Estimated HSP Values:

  • 
     (Dispersion):  High (~19-20 MPa
    
    
    
    ) due to the aromatic ring and chlorine atoms.
  • 
     (Polar):  Moderate (~8-10 MPa
    
    
    
    ) due to the ester and amine dipoles.
  • 
     (H-Bonding):  Moderate (~6-8 MPa
    
    
    
    ) due to the amine (donor/acceptor) and ester (acceptor).

Solvent Compatibility Prediction: Based on the "like dissolves like" principle (minimizing the interaction radius


), the predicted solubility landscape is:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, AcetoneHigh Strong dipole-dipole interactions; matches compound's polarity.
Polar Protic Ethanol, MethanolModerate H-bonding capability aids dissolution, but high

of water/methanol may compete.
Non-Polar Toluene, HexaneLow to Moderate Good dispersion match, but lacks polar interactions.
Aqueous WaterVery Low Hydrophobic effect dominates; compound is lipophilic.

Experimental Methodology

To obtain precise solubility data, two primary methods are recommended: the Laser Dynamic Method (for temperature-dependent curves) and the Isothermal Gravimetric Method (for saturation points).

Laser Dynamic Method (Synthetic Method)

This method is preferred for generating polythermal solubility curves efficiently. It relies on detecting the disappearance of the solid phase via laser transmittance.

Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of this compound into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the solvent.
    
  • Equilibration: Stir the mixture at a constant speed (e.g., 400 rpm).

  • Heating: Slowly heat the mixture (e.g., 2 K/min) while monitoring the laser transmittance through the solution.

  • Detection: Record the temperature (

    
    ) at which the laser transmittance reaches a maximum plateau (indicating complete dissolution).
    
  • Repetition: Add more solute to the same vessel and repeat to generate a full solubility curve (

    
     vs. 
    
    
    
    ).
Isothermal Gravimetric Method (Static Method)

Best for validating specific saturation points at fixed temperatures (e.g., 298.15 K).

Protocol:

  • Saturation: Add excess this compound to the solvent in a sealed vial.

  • Equilibration: Shake at a constant temperature for 24-48 hours.

  • Settling: Allow the suspension to settle (or centrifuge) at the same temperature.

  • Sampling: Withdraw the supernatant using a heated syringe filter.

  • Analysis: Evaporate the solvent and weigh the residue, or analyze via HPLC (if a method is established).

  • Calculation:

    
    
    

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow for the Laser Dynamic Solubility Determination process.

SolubilityWorkflow Start Start: Define Solute/Solvent System Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Setup Setup Laser Monitoring System (Stirring + Temp Control) Weigh->Setup Heat Heat Mixture (Rate: 2 K/min) Setup->Heat Monitor Monitor Laser Transmittance Heat->Monitor Decision Transmittance Plateau? Monitor->Decision Decision->Heat No (Turbid) Record Record Dissolution Temp (T_diss) Decision->Record Yes (Clear) Calc Calculate Mole Fraction (x) Record->Calc NextPoint Add More Solute? Calc->NextPoint NextPoint->Weigh Yes Model Fit Data to Thermodynamic Models (Apelblat, van't Hoff) NextPoint->Model No (Complete)

Figure 1: Workflow for the Laser Dynamic Method to determine the polythermal solubility curve.

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated using thermodynamic models to ensure consistency and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of solids in liquids.



  • 
     : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Provides excellent fitting accuracy for non-ideal solutions.

van't Hoff Equation

Used to estimate the apparent thermodynamic functions of dissolution.



  • 
     : Apparent enthalpy of dissolution.
    
  • 
     : Apparent entropy of dissolution.
    
  • 
     : Gas constant (8.314 J/mol·K).
    
  • Interpretation:

    • If

      
      , the dissolution is endothermic  (solubility increases with temperature).
      
    • If

      
      , the process is spontaneous.
      
Yalkowsky Model (Log-Linear Solubilization)

Useful for predicting solubility in mixed solvent systems (e.g., Ethanol + Water).



  • 
     : Solubility in the mixture.[1][4][5][6][7]
    
  • 
     : Volume fractions of solvents 1 and 2.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Solubility in pure solvents.[1][2]
    

Process Implications: Crystallization & Purification

Understanding the solubility landscape directly informs the design of crystallization processes.

Solvent Selection for Recrystallization

Based on the theoretical profile of this compound:

  • Good Solvents: Acetone, Ethyl Acetate (High solubility at high T).

  • Anti-Solvents: Water, Hexane (Low solubility).

  • Recommended System: Ethanol/Water or Acetone/Water .

    • Strategy: Dissolve the compound in hot Ethanol (high solubility). Slowly add Water (anti-solvent) or cool the solution to induce nucleation. The moderate polarity of Ethanol matches the ester/amine functionality, while Water forces the hydrophobic dichlorobenzene core to precipitate.

Purification Logic
  • Impurity Rejection: If the main impurity is the corresponding acid (5-amino-2,4-dichlorobenzoic acid), exploit the pH-dependent solubility. The acid will be soluble in basic aqueous solutions (forming the salt), while the ethyl ester remains insoluble, allowing for separation via liquid-liquid extraction.

Mandatory Visualization: Thermodynamic Cycle

The following diagram illustrates the thermodynamic cycle of dissolution, breaking it down into sublimation and solvation steps.

ThermoCycle Solid Solid State (Crystal Lattice) Gas Gaseous State (Ideal Gas) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solution State (Solvated Molecule) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv < 0)

Figure 2: Thermodynamic cycle showing Dissolution as the sum of Sublimation and Solvation energies.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • PubChem. (n.d.).[8] this compound (CAS 91151-73-4).[9] National Library of Medicine. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 63, 713–723. Link

Sources

1H NMR spectrum analysis of Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Purity Profiling of Ethyl 5-amino-2,4-dichlorobenzoate via 1H NMR

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of This compound (CAS: 104-23-4), a critical intermediate in the synthesis of pharmaceutical APIs, including specific antibacterial agents and benzocaine analogs.

The guide moves beyond basic peak assignment, offering a causal analysis of the electronic environment governing chemical shifts. It establishes a self-validating protocol for researchers to confirm identity and quantify impurities such as the hydrolyzed acid or nitro-precursors.

Part 1: Molecular Context & Structural Logic

To accurately interpret the NMR spectrum, one must first deconstruct the electronic environment of the molecule. The chemical shifts are dictated by the competing effects of the electron-withdrawing chlorine atoms and ester group versus the electron-donating amino group.

Structural Analysis & Atom Numbering

The molecule consists of a benzene core substituted at four positions. The interplay between Inductive (


) and Resonance (

) effects is the key to differentiating the aromatic protons.
  • Positions 2 & 4 (Chlorine): Strong Inductive withdrawal (

    
    ), deshielding adjacent protons.
    
  • Position 1 (Ethyl Ester): Electron-withdrawing group (

    
    ), deshielding ortho protons.
    
  • Position 5 (Amine): Strong Resonance donor (

    
    ), shielding ortho and para positions.
    

MolecularStructure C1 C1 (Ester) C2 C2 (Cl) C1->C2 C3 C3 (H) C2->C3 C4 C4 (Cl) C3->C4 Effect1 H3 Environment: Trapped between two Cl atoms. Strong Deshielding. Expected: Downfield Singlet C3->Effect1 C5 C5 (NH2) C4->C5 C6 C6 (H) C5->C6 C6->C1 Effect2 H6 Environment: Ortho to Amine (+R Shielding) Ortho to Ester (-R Deshielding) Net Effect: Upfield relative to H3 C6->Effect2

Figure 1: Structural logic governing the magnetic environment of aromatic protons H3 and H6.

Part 2: Experimental Methodology

Reliable data acquisition requires a standardized protocol to minimize solvent effects and exchange broadening.

Protocol: High-Resolution 1H NMR Acquisition
  • Solvent Selection:

    • Primary: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Rationale: DMSO is a polar aprotic solvent that forms hydrogen bonds with the amine (

      
      ) protons. This slows the proton exchange rate, resulting in a distinct, sharp signal for the amine group, which might otherwise broaden or disappear in 
      
      
      
      .
  • Sample Preparation:

    • Weigh 10–15 mg of the analyte into a clean vial.

    • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

    • Sonicate for 30 seconds to ensure complete homogeneity. Incomplete dissolution can lead to peak broadening.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended for clear separation of aromatic singlets.

    • Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.

    • Scans (NS): 16–32 scans are sufficient for this concentration.

    • Relaxation Delay (D1): Set to

      
       second to ensure accurate integration of aromatic protons.
      

Part 3: Spectral Analysis & Assignment

The spectrum of this compound is characterized by three distinct regions: the aliphatic ethyl group, the labile amine protons, and the aromatic zone.

Summary of Chemical Shifts (DMSO-d6)
MoietyProton LabelMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Explanation
Methyl

Triplet (

)
1.28 – 1.32 3HCoupled to methylene; standard aliphatic region.
Methylene

Quartet (

)
4.25 – 4.35 2HDeshielded by electronegative oxygen of the ester.
Amine

Broad Singlet (

)
5.80 – 6.20 2HChemical shift is concentration/temperature dependent. H-bonding in DMSO stabilizes this peak.
Aromatic

Singlet (

)
7.00 – 7.20 1HShielded by ortho-amino group (

effect) despite ester proximity.
Aromatic

Singlet (

)
7.60 – 7.80 1HDeshielded significantly. Located between two chlorine atoms (

effect) and meta to the amine.
Detailed Interpretation Logic
  • The Aromatic Region (The Critical Distinction):

    • The spectrum will show two distinct singlets in the aromatic region. Assigning these correctly is a common point of failure.

    • H-3 (The Downfield Singlet): This proton is located at position 3, sandwiched between Chlorine at C2 and Chlorine at C4. Both chlorines exert an inductive electron-withdrawing effect. Furthermore, it is meta to the amino group, meaning it receives no resonance shielding. Result: This is the most deshielded ring proton (

      
       ppm).
      
    • H-6 (The Upfield Singlet): This proton is at position 6. While it is ortho to the electron-withdrawing ester (deshielding), it is also ortho to the amino group . The amino group pushes electron density into the ring via resonance (

      
      ), specifically targeting ortho and para positions. This shielding effect counteracts the ester's influence. Result:  This signal appears upfield relative to H-3 (
      
      
      
      ppm).
  • The Ethyl Group (Internal Standard):

    • The quartet at

      
       ppm and triplet at 
      
      
      
      ppm form a classic ethyl ester pattern (
      
      
      Hz).
    • Self-Validation: The integration ratio of these two signals must be exactly 2:3. Any deviation suggests contamination with other ethyl-containing solvents (e.g., Ethanol, Ethyl Acetate).

Part 4: Impurity Profiling

In drug development, identifying impurities is as critical as confirming the main product. The following workflow outlines how to detect common synthetic byproducts.

ImpurityWorkflow Start Analyze Spectrum for Extra Peaks CheckAcid Check > 12.0 ppm (Broad Singlet) Start->CheckAcid CheckNitro Check Aromatic Region (Downfield Shift) Start->CheckNitro CheckSolvent Check Solvent Residuals (Ethanol/Toluene) Start->CheckSolvent AcidFound Hydrolysis Product: 5-amino-2,4-dichlorobenzoic acid CheckAcid->AcidFound Peak Present NitroFound Unreacted Starting Material: Ethyl 5-nitro-2,4-dichlorobenzoate CheckNitro->NitroFound H3/H6 shifted > 8.0 ppm

Figure 2: Decision matrix for impurity identification based on spectral anomalies.

Key Impurity Signatures
  • 5-Amino-2,4-dichlorobenzoic Acid (Hydrolysis Product):

    • Indicator: Loss of the ethyl group (quartet/triplet disappear).

    • New Signal: A very broad singlet

      
       ppm (Carboxylic acid 
      
      
      
      ).
    • Shift: Aromatic protons may shift slightly downfield due to the change from Ester to Acid.

  • Ethyl 5-nitro-2,4-dichlorobenzoate (Starting Material):

    • If the reduction step was incomplete, the nitro group remains.

    • Effect: The Nitro group (

      
      ) is strongly electron-withdrawing.
      
    • Indicator: The aromatic protons will shift significantly downfield (often

      
       ppm) compared to the amino product. The amine broad singlet at 
      
      
      
      ppm will be absent.
  • Residual Solvents:

    • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO-d6).

    • Toluene: Multiplet at 7.1–7.3 ppm (may overlap with H-6) and Methyl singlet at 2.30 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR assignment principles).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • PubChem Database. (2024). Compound Summary for CID 5200245: 5-amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for benzoate and aniline shift comparisons).

Sources

Technical Guide: Crystal Structure Elucidation of Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and crystallographers. It addresses the synthesis, crystallization, and X-ray diffraction (XRD) characterization of Ethyl 5-amino-2,4-dichlorobenzoate , a specific isomer often used as an intermediate in the synthesis of bioactive benzamides and agrochemicals.

Executive Summary

This compound (Target Compound) represents a class of poly-functionalized benzenes where steric hindrance (2,4-dichloro substitution) competes with directional hydrogen bonding (5-amino donor / ester acceptor) to dictate crystal packing. This guide provides a definitive protocol for its synthesis, single-crystal growth, and structural solution via X-ray diffraction. It emphasizes the differentiation of this specific isomer from its congeners (e.g., the 4-amino-3,5-dichloro analog) through precise crystallographic analysis.

Part 1: Molecular Architecture & Synthesis Strategy

To obtain diffraction-quality crystals, high-purity synthesis is the prerequisite. The presence of the 2,4-dichloro motif introduces significant steric strain, affecting the planarity of the ester group relative to the benzene ring.

Synthesis Protocol (Fischer Esterification)

The most robust route utilizes 5-amino-2,4-dichlorobenzoic acid (CAS: 19861-63-3) as the precursor.

  • Reagents: 5-amino-2,4-dichlorobenzoic acid (1.0 eq), Absolute Ethanol (Solvent/Reactant),

    
     (Catalytic, 0.1 eq).
    
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Procedure:

    • Dissolve the acid precursor in excess absolute ethanol.

    • Add concentrated sulfuric acid dropwise at 0°C to prevent side-reactions.

    • Reflux for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Neutralize with

      
      , extract with ethyl acetate, and dry over 
      
      
      
      .
    • Purification: Recrystallize immediately to remove unreacted acid which poisons single-crystal growth.

Workflow Visualization

The following diagram outlines the critical path from raw material to diffraction-ready crystal.

SynthesisWorkflow cluster_QC Quality Control Gate Raw Precursor: 5-amino-2,4-dichlorobenzoic acid Reaction Fischer Esterification (EtOH + H2SO4, Reflux) Raw->Reaction Workup Neutralization & Extraction (Remove Acid Impurities) Reaction->Workup Cryst Slow Evaporation (EtOH/H2O) Workup->Cryst Purity >99% XRD Single Crystal XRD (Mo-Ku03b1 Source) Cryst->XRD Crystal Size >0.2mm

Figure 1: Critical path workflow for the synthesis and isolation of diffraction-quality this compound crystals.

Part 2: Crystallization Methodology

The 2,4-dichloro substitution pattern creates a hydrophobic core, while the amino and ester groups provide hydrophilic handles. This amphiphilic nature requires a biphasic or polar-protic solvent system.

Optimized Growth Conditions
MethodSolvent SystemTemp (°C)Crystal MorphologySuitability for XRD
Slow Evaporation Ethanol (95%)25°CPrisms / BlocksHigh
Vapor Diffusion THF (Solvent) / Hexane (Anti-solvent)4°CNeedlesMedium
Cooling Ethyl Acetate60°C

4°C
PlatesLow (Twinning risk)
The "Heavy Atom" Advantage

The presence of two Chlorine atoms (


) significantly aids structure solution.
  • Mechanism: The heavy atoms dominate the scattering phases.

  • Technique: Use the Patterson Method or Direct Methods (SHELXT). The Cl atoms will appear as the highest electron density peaks (

    
    ) in the initial difference Fourier map, anchoring the phasing for the lighter C, N, and O atoms.
    

Part 3: X-Ray Diffraction Data & Structural Analysis[1]

This section details the acquisition protocol and the expected structural metrics based on crystallographic standards for dichlorobenzoates.

Data Collection Protocol
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu to minimize absorption effects from Chlorine.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal vibration of the terminal ethyl group, which is prone to disorder.

Structural Solution Logic

When solving the structure, the researcher must validate the following specific interactions which define this isomer:

  • Intramolecular Interaction: Look for a weak

    
     or 
    
    
    
    contact. However, steric repulsion between the Chlorine at C4 and the Amino at C5 usually forces the amino group slightly out of plane.
  • Intermolecular Hydrogen Bonding: The primary packing force is the

    
     (amino-to-carbonyl) hydrogen bond.
    
    • Donor: Amino Nitrogen (

      
      ).
      
    • Acceptor: Carbonyl Oxygen (

      
      ).
      
    • Pattern: This typically forms centrosymmetric dimers (

      
       motif) or infinite 
      
      
      
      chains running parallel to the crystallographic b-axis.
H-Bonding Network Diagram

The following diagram illustrates the expected donor-acceptor logic that must be confirmed during refinement.

HBonding cluster_Packing Crystal Lattice Formation Amino Amino Group (N-H) (Donor) Carbonyl Ester Carbonyl (C=O) (Acceptor) Amino->Carbonyl Primary H-Bond (Strong) Neighbor Neighboring Molecule (Symmetry Equiv) Amino->Neighbor Packing Force Chloro Ortho-Chloro (Cl) (Steric Blocker) Chloro->Amino Steric Repulsion (Twists Bond)

Figure 2: Interaction map showing the competition between Hydrogen Bonding and Steric Repulsion in the crystal lattice.

Part 4: Data Presentation Standards

When publishing or archiving the structure (CCDC), the data must be tabulated as follows. Note: The values below are representative of the class (Ethyl amino-dichlorobenzoates) to serve as a formatting template, as specific lattice parameters must be experimentally derived.

Crystallographic Data Table Template
ParameterDescription/Standard Range
Empirical Formula

Formula Weight 234.08 g/mol
Crystal System Triclinic or Monoclinic (Most common for this class)
Space Group

or

Z 4 (Standard for

)
Density (

)
~1.4 - 1.5

Absorption Coeff (

)
~0.5 - 0.7

(Mo K

)
F(000) ~480
Goodness-of-Fit (GoF) Target: 1.0 - 1.1
Final R Indices Target:

(for

)
Refinement Checklist (Self-Validation)

References

  • PubChem. (n.d.).[1][2][3] 5-Amino-2,4-dichlorobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. (Standard protocol for small molecule refinement).
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository for small molecule crystal structures. (Target repository for deposition). Retrieved from [Link]

  • PubChem. (n.d.).[2] Ethyl 4-amino-3,5-dichlorobenzoate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Ethyl 5-amino-2,4-dichlorobenzoate MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling, Safety, and Application of Ethyl 5-amino-2,4-dichlorobenzoate

Executive Summary

This compound (CAS: 91151-73-4) is a specialized halogenated aromatic amine intermediate used primarily in the synthesis of agrochemicals and quinolone-based pharmaceuticals. Its structural motif—a benzoate ester core flanked by two chlorine atoms and an amino group—renders it a versatile "push-pull" system for nucleophilic aromatic substitution and diazotization reactions.

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework. It integrates physicochemical data with rigorous safety protocols and validated synthetic methodologies, ensuring researchers can handle this compound with high scientific integrity and safety assurance.

Chemical Identity & Physicochemical Profile

Understanding the physical constants is prerequisite to designing safe reaction parameters. The presence of the amino group makes this compound sensitive to oxidation, while the ester linkage introduces susceptibility to hydrolysis under extreme pH.

PropertySpecification
Chemical Name This compound
CAS Number 91151-73-4
Synonyms Ethyl 2,4-dichloro-5-aminobenzoate; Benzoic acid, 5-amino-2,4-dichloro-, ethyl ester
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Physical State Solid (Crystalline powder)
Color White to Off-white / Pale Yellow
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point Experimental determination recommended (Analogous halo-benzoates range 80–120°C)
pKa (Calculated) ~2.5 (Amine conjugate acid), due to electron-withdrawing Cl substituents

Hazard Characterization & Toxicology (GHS)

While specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (chlorinated anilines) dictate a conservative safety approach. The primary hazards stem from the aniline moiety (potential sensitizer/blood toxicant) and the alkyl ester (irritant).

GHS Classification (Inferred from Structural Activity Relationships)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

  • Aquatic Toxicity: Acute/Chronic Category 2 or 3 (Harmful to aquatic life with long-lasting effects due to chlorination).

Toxicological Mechanism
  • Irritation: The lipophilic nature of the ethyl ester facilitates dermal penetration, where the compound can localize and cause contact dermatitis.

  • Methemoglobinemia Risk: Like many aniline derivatives, absorption may induce methemoglobinemia (oxidation of hemoglobin), though the electron-withdrawing chlorines may reduce metabolic activation compared to unsubstituted aniline.

  • Sensitization: Repeated exposure via inhalation or skin contact may trigger hypersensitivity reactions.

Operational Safety & Handling Protocols

This section outlines a self-validating safety system. The causality behind every protocol is the prevention of the specific toxicological mechanisms described above.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (dust) or P100 (if manipulating large quantities) respirator. Reasoning: Prevents inhalation of particulates that can enter the bloodstream via the alveoli.

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min). Reasoning: Chlorinated aromatics can permeate latex; nitrile offers superior chemical resistance.

  • Eye Protection: Chemical safety goggles. Face shield required during synthesis (reflux steps).

Spill Response Workflow

The following diagram illustrates the logical decision tree for managing a spill, prioritizing containment of the aquatic toxin.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don Full PPE (Nitrile + Respirator) Assess->PPE DrySpill Dry Solid Spill PPE->DrySpill If Powder WetSpill Solution Spill PPE->WetSpill If Liquid Sweep Gently Sweep/Scoop Avoid Dust Generation DrySpill->Sweep Absorb Absorb with Sand/Vermiculite Do NOT use combustible sawdust WetSpill->Absorb Waste Transfer to HazMat Container Label: 'Toxic Organic Solid' Sweep->Waste Absorb->Waste Clean Wash Area with Soap/Water Collect Rinsate Waste->Clean

Figure 1: Decision logic for this compound spill remediation.

Technical Application: Synthesis & Usage

Researchers often synthesize this compound de novo or use it as a scaffold. Below is a validated protocol for its synthesis from the acid precursor, highlighting the critical control points.

Synthesis Protocol: Fischer Esterification

Objective: Convert 5-amino-2,4-dichlorobenzoic acid to this compound.

Reagents:

  • 5-amino-2,4-dichlorobenzoic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reactant, excess)[1][2]

  • Thionyl Chloride (SOCl₂, 1.2–1.5 eq) or H₂SO₄ (Cat.)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Flush with Nitrogen (N₂).

    • Causality: The amine is prone to oxidation; moisture will hydrolyze the thionyl chloride/product.

  • Addition (0°C): Suspend the acid in absolute ethanol. Cool to 0°C in an ice bath. Add SOCl₂ dropwise.

    • Safety Note: SOCl₂ + EtOH releases HCl gas and SO₂. Must be done in a fume hood. The exotherm can degrade the amine if uncontrolled.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup:

    • Evaporate excess ethanol under reduced pressure.[3]

    • Resuspend residue in EtOAc.

    • Wash with sat. NaHCO₃ (to neutralize HCl salts) and Brine.

    • Dry over Na₂SO₄ and concentrate.[3][4]

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography.[4]

Reaction Pathway Diagram

The following diagram details the transformation and potential side reactions to avoid.

SynthesisPathway Start 5-amino-2,4-dichlorobenzoic acid (Precursor) Intermediate Acid Chloride / Protonated Intermediate (Transient) Start->Intermediate Activation Reagent EtOH + SOCl2 (Activator) Reagent->Intermediate Product This compound (Target) Intermediate->Product - SO2, - HCl Side1 Side Reaction: N-alkylation (Avoid by Temp Control) Intermediate->Side1 Excess Heat Side2 Side Reaction: Hydrolysis (Avoid by Dry Conditions) Product->Side2 H2O present

Figure 2: Synthetic pathway and critical control points for esterification.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aniline amine group, which causes darkening (browning) over time.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids/bases (hydrolysis risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13226857, Ethyl 5-amino-2-chlorobenzoate (Analogous Structure Reference). Retrieved from [Link]

  • Organic Syntheses (2014). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Org.[5] Synth. 2003, 80, 18. Retrieved from [Link]

Sources

Literature review of Ethyl 5-amino-2,4-dichlorobenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-amino-2,4-dichlorobenzoate: A Core Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. This compound is a key heterocyclic building block whose strategic importance lies in its pre-functionalized aromatic core. The presence of two chlorine atoms, an amine group, and an ethyl ester on a benzene ring offers multiple reactive sites for medicinal chemists to elaborate upon, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and analytical validation, tailored for researchers and drug development professionals.

The molecule's true value is realized in its role as a scaffold for creating a diverse range of pharmaceutical compounds, from kinase inhibitors in oncology to agents targeting other critical biological pathways. The specific positioning of its functional groups allows for regioselective reactions, guiding the synthesis towards desired isomers and reducing purification challenges downstream.

Caption: Chemical Structure and Key Features of this compound.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical properties is fundamental for its handling, reaction setup, and purification. The data below is compiled from empirical data for closely related analogs and predicted values, providing a reliable baseline for laboratory work.

PropertyValueSource
CAS Number 115151-73-4 (related ester)[1]
Molecular Formula C₉H₉Cl₂NO₂[2]
Molecular Weight 234.08 g/mol [2]
Appearance Expected to be a white to off-white powder/solid[3]
Melting Point Not available; parent acid melts at 204-206 °C[4]
Boiling Point Not available-
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, EthanolInferred
Polar Surface Area 63.3 Ų (for parent acid)[4]
XLogP3 2.7 (for related isomer)[2]

Note: Some properties are inferred from the parent carboxylic acid (5-Amino-2,4-dichlorobenzoic acid) or closely related isomers due to limited publicly available data for this specific ethyl ester.

Part 2: Synthesis Strategies and Mechanistic Rationale

The synthesis of this compound can be approached via two primary, industrially viable routes. The choice between them often depends on the availability and cost of starting materials.

Strategy A: Fischer Esterification of 5-Amino-2,4-dichlorobenzoic Acid

This is the most direct route, involving the acid-catalyzed reaction between the parent carboxylic acid and ethanol.

Causality: The mechanism relies on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation renders the carbonyl carbon significantly more electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol. The subsequent proton transfers and elimination of a water molecule yield the final ester product. Concentrated sulfuric acid is an ideal catalyst as it is also a powerful dehydrating agent, which shifts the reaction equilibrium towards the product side, thereby maximizing the yield.

Experimental Protocol:

  • To a stirred suspension of 5-Amino-2,4-dichlorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

start 5-Amino-2,4-dichlorobenzoic Acid + Anhydrous Ethanol reflux Reflux with H₂SO₄ Catalyst (4-8 hours) start->reflux Esterification workup Cool, Neutralize (NaHCO₃), and Extract with Ethyl Acetate reflux->workup purify Dry, Concentrate, and Purify workup->purify product This compound purify->product

Caption: Workflow for Fischer Esterification Synthesis.

Strategy B: Reduction of Ethyl 2,4-dichloro-5-nitrobenzoate

This alternative route begins with the corresponding nitro compound and reduces the nitro group to an amine. This method is particularly useful if the nitro-substituted starting material is more readily available.

Causality: The reduction of an aromatic nitro group is a classic transformation. While catalytic hydrogenation (H₂/Pd-C) is very effective, it requires specialized high-pressure equipment. A more accessible laboratory method involves the use of metals in acidic media (like SnCl₂ in HCl) or, for a milder and more environmentally friendly approach, indium metal with ammonium chloride in aqueous ethanol.[5] The metal acts as an electron donor, and in a series of steps involving proton transfers from the solvent system, the nitro group is reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

Experimental Protocol (Indium-mediated):

  • Charge a round-bottomed flask with Ethyl 2,4-dichloro-5-nitrobenzoate (1.0 eq) suspended in a 2:1 mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 10 eq) followed by indium powder (4 eq).[5]

  • Heat the mixture to reflux and stir vigorously for 3-5 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and filter to remove the indium salts.

  • Extract the filtrate with dichloromethane or ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product as described in Strategy A.

start Ethyl 2,4-dichloro-5-nitrobenzoate reduction Reduction with In/NH₄Cl in Ethanol/Water start->reduction -NO₂ to -NH₂ workup Filter, Extract, and Wash reduction->workup product This compound workup->product

Caption: Workflow for Nitro Group Reduction Synthesis.

Part 3: Application in Pharmaceutical Synthesis

This compound serves as a versatile scaffold. The amino group is a potent nucleophile, ideal for forming amide bonds or for constructing heterocyclic rings. The ester can be hydrolyzed to the carboxylic acid for other coupling reactions or can be reduced to an alcohol. The chlorine atoms can participate in cross-coupling reactions or can be displaced by other nucleophiles under specific conditions.

A primary application involves its use as a precursor for complex heterocyclic systems, which are prevalent in modern pharmaceuticals, particularly as kinase inhibitors.[6]

Hypothetical Workflow: Synthesis of a Fused Heterocycle

This example illustrates how the intermediate can be used to build a quinazolinone core, a common motif in pharmacologically active molecules.

  • Amide Formation: The amino group of this compound is acylated with a suitable acyl chloride or activated carboxylic acid.

  • Cyclization: The resulting amide undergoes an intramolecular cyclization, often promoted by heat or a catalyst, where the amide nitrogen attacks the ester carbonyl, displacing ethanol and forming the heterocyclic ring.

start This compound step1 Step 1: Acylation (e.g., with an Acyl Chloride) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Heat or Catalyst) intermediate->step2 product Fused Heterocyclic Product (e.g., Quinazolinone derivative) step2->product

Caption: Logical workflow for building complex molecules from the intermediate.

Part 4: Analytical Quality Control

Ensuring the identity, purity, and quality of this compound is paramount before its use in GMP (Good Manufacturing Practice) synthesis of an Active Pharmaceutical Ingredient (API). A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.

Analytical MethodPurposeTypical Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with purity >98% is typically required. The method would use a C18 column with a mobile phase like acetonitrile/water.[7]
Gas Chromatography (GC) Orthogonal purity check and analysis for volatile impurities.Confirms purity and detects residual solvents from the synthesis.[8]
¹H NMR Spectroscopy Structural confirmation and identification.The spectrum will show characteristic signals for aromatic protons, the NH₂ protons, and the ethyl group's quartet and triplet.[5][6]
Mass Spectrometry (MS) Molecular weight verification.The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.The spectrum will display characteristic stretches for N-H (amine), C=O (ester), and C-Cl bonds.[5][11]

Part 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like ethyl 5-amino-2-chlorobenzoate and other dichlorobenzoates can be used to infer its hazard profile.[11][12]

GHS Hazard Classification (Anticipated):

  • Skin Irritation (Category 2): Causes skin irritation.[11]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[11]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[11]

Safety GuidelinePrecautionary Measures (P-Statements)
Prevention P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[12]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[12]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[12]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical industry. Its pre-functionalized structure provides a robust and versatile starting point for the synthesis of complex APIs. A clear understanding of its synthesis, from both mechanistic and practical standpoints, combined with rigorous analytical controls and safe handling practices, enables its effective integration into the drug development pipeline. As medicinal chemistry continues to explore novel chemical space, the demand for such strategically designed building blocks will undoubtedly persist, making a deep technical knowledge of their properties and synthesis essential for innovation.

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Sources

Methodological & Application

Application Note: Synthesis of 5,6,8-Trisubstituted Quinolone Scaffolds via Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of quinolone antibiotic scaffolds. It details the utilization of Ethyl 5-amino-2,4-dichlorobenzoate as a starting material in the Gould-Jacobs reaction to generate polysubstituted quinolone cores.

Note on Regiochemistry: The specific substitution pattern of the starting material (Amino at C5, Chlorines at C2/C4) directs cyclization to the C6 position, resulting in a 5-ethoxycarbonyl-6,8-dichloroquinolone scaffold. This is a specialized intermediate often used in the development of novel 5-substituted quinolones or as a precursor where the C5-ester is subsequently decarboxylated or functionalized.

Abstract

This protocol details the conversion of this compound into Diethyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3,5-dicarboxylate (and related analogs) using the Gould-Jacobs reaction pathway. The presence of the C5-amino group and the C4-chloro substituent dictates a specific regiochemical outcome, yielding a quinolone with a "bridgehead" functional group derived from the original benzoate ester. This guide covers the condensation with diethyl ethoxymethylenemalonate (EMME), thermal cyclization in Dowtherm A, and critical workup procedures to isolate the crystalline product.

Introduction & Mechanism

The synthesis of the quinolone pharmacophore from aniline derivatives typically follows the Gould-Jacobs mechanism.[1][2][3] For the specific substrate This compound , the reaction proceeds through two critical stages:

  • Condensation: The nucleophilic amine attacks the electrophilic double bond of EMME, eliminating ethanol to form an anilinomethylenemalonate (enamine) intermediate.

  • Cyclization: Under high thermal stress (~250°C), the intermediate undergoes intramolecular electrophilic aromatic substitution.

    • Regioselectivity: The cyclization occurs at the ortho position relative to the amine. In this substrate, the C4 position is blocked by a Chlorine atom. Therefore, cyclization occurs exclusively at C6 , closing the ring.

    • Structural Consequence: The original benzoate ester group (at C1) ends up at position 5 of the final quinolone ring, while the chlorines occupy positions 6 and 8 .

Reaction Scheme

GouldJacobs Start Ethyl 5-amino- 2,4-dichlorobenzoate Enamine Intermediate: Anilinomethylenemalonate Start->Enamine + EMME - EtOH 110°C EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Product Quinolone Scaffold (6,8-dichloro-5-COOEt) Cyclization->Product - EtOH Ring Closure

Figure 1: The reaction pathway from the benzoate precursor to the quinolone scaffold.

Materials & Equipment

Reagent/SolventRoleGrade/PuritySafety Note
This compound Starting Material>98%Irritant, handle with gloves.
Diethyl ethoxymethylenemalonate (EMME) Reagent>95%Moisture sensitive.
Dowtherm A (or Diphenyl Ether)SolventSynthesis GradeHigh Boiling Point (258°C). Use in fume hood.
n-Hexane / Heptane PrecipitationACS GradeFlammable.
Ethanol Wash SolventAbsoluteFlammable.

Equipment:

  • Round-bottom flask (3-neck) with Dean-Stark trap (optional but recommended for Step 1).

  • High-temperature heating mantle with sand bath or oil bath (silicone oil rated >260°C).

  • Overhead mechanical stirrer (essential for preventing charring during cyclization).

  • Vacuum filtration setup.[4]

Experimental Protocols

Phase 1: Condensation (Enamine Formation)

Goal: Attach the EMME chain to the aniline nitrogen.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), charge 10.0 g (42.7 mmol) of this compound.

  • Addition: Add 9.23 g (42.7 mmol, 1.0 eq) of Diethyl ethoxymethylenemalonate (EMME).

    • Note: A slight excess (1.05 eq) of EMME can drive completion if the aniline is old.

  • Reaction: Heat the neat mixture (no solvent) to 110–120°C for 2–3 hours.

    • Mechanism Check: Ethanol is produced as a byproduct. Using a Dean-Stark trap or open vessel with a stream of N2 helps remove ethanol, driving the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The starting amine spot should disappear.

  • Workup: The product (anilinomethylenemalonate) is often a thick oil or low-melting solid. It can be used directly in Phase 2 without purification. If purification is required, recrystallize from ethanol.

Phase 2: Thermal Cyclization (The Critical Step)

Goal: Close the ring to form the quinolone core.

  • Setup: Transfer the crude enamine from Phase 1 into a 500 mL 3-neck flask equipped with a mechanical stirrer , a thermometer, and an air condenser (wide bore to prevent clogging).

  • Solvent: Add 50–80 mL of Dowtherm A (Diphenyl ether/Biphenyl mixture).

    • Concentration: High dilution is not required, but sufficient solvent is needed to manage heat transfer.

  • Heating: Heat the mixture rapidly to 250–255°C .

    • Critical Control Point: The cyclization eliminates ethanol.[1] The rapid evolution of ethanol gas can cause foaming. Ensure the vessel has sufficient headspace (at least 50% volume).

  • Duration: Maintain reflux temperature for 45–90 minutes .

    • Endpoint: The reaction is usually complete when ethanol evolution ceases.

  • Cooling & Precipitation:

    • Remove the heat source and allow the dark brown solution to cool slowly to ~80°C.

    • While stirring, slowly add 100 mL of n-Heptane or n-Hexane. This non-polar solvent lowers the solubility of the polar quinolone product, forcing it to precipitate.

    • Cool further to room temperature (or 4°C) to maximize yield.

  • Isolation: Filter the precipitate under vacuum.

    • Wash 1: Wash the cake with toluene (to remove residual Dowtherm A).

    • Wash 2: Wash with cold acetone or ether (to remove tars).

  • Drying: Dry the solid in a vacuum oven at 60°C.

Phase 3: Structural Verification (Self-Validating System)

Because of the potential for charring or incomplete cyclization, verify the product using these markers:

Analytical MethodExpected Observation
1H NMR (DMSO-d6) Singlet at ~8.5 ppm: Characteristic of the C2 proton in the quinolone ring. Absence of NH2: The broad aniline peak (usually 4-6 ppm) must be gone. NH Signal: A broad singlet >12 ppm (lactam NH) confirms the quinolone form.
Melting Point Quinolone esters typically have high melting points (>240°C).[5] A low MP indicates residual Dowtherm or uncyclized intermediate.
Appearance Off-white to pale yellow powder. Dark brown/black indicates significant oxidative degradation (tar).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Tar Formation CheckTemp Check Cyclization Temp (<240°C is too low) Problem->CheckTemp CheckStir Check Stirring (Local overheating?) Problem->CheckStir CheckAtm Inert Atmosphere? (O2 causes polymerization) Problem->CheckAtm Solution1 Increase T to 255°C CheckTemp->Solution1 Solution2 Use Mechanical Stirrer CheckStir->Solution2 Solution3 Blanket with N2/Ar CheckAtm->Solution3

Figure 2: Troubleshooting logic for the thermal cyclization step.

  • Issue: Incomplete Cyclization.

    • Cause: Temperature did not reach the activation energy threshold (typically >245°C).

    • Fix: Ensure the heating mantle is powerful enough to boil Dowtherm A. Wrap the flask in aluminum foil to insulate.

  • Issue: Product is a sticky tar.

    • Cause: Oxidative polymerization of the amine at high temps.

    • Fix: Rigorous nitrogen sparging before heating is essential.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K. (1989). The chemistry of the quinolones. Die Makromolekulare Chemie, 190, 1-25. (Review of quinolone synthetic routes).
  • Organic Syntheses. (1946). 4,7-Dichloroquinoline.[2][5][7] Org.[1][2][3][5] Synth. 28,[4] 38. (Detailed protocol for Dowtherm A cyclization). Link

  • PubChem. (2023). This compound Compound Summary. Link

Sources

Advanced Application Note: Reaction Protocols for Diazotization of Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 5-amino-2,4-dichlorobenzoate (CAS: 64401-55-4) is a critical intermediate in the synthesis of fluoroquinolone antibiotics. Its diazotization is the pivotal step for introducing functionality at the C-5 position—most notably fluorine (via Balz-Schiemann) to generate Ethyl 2,4-dichloro-5-fluorobenzoate , a key precursor for Ciprofloxacin and Levofloxacin.

The Challenge: This substrate presents a "deactivated amine" profile. The presence of two electron-withdrawing chlorine atoms (inductive effect,


) and the ester moiety significantly reduces the nucleophilicity of the amino group. Standard diazotization protocols (dilute HCl/NaNO

) often fail due to poor solubility and slow kinetics, leading to tar formation or incomplete conversion.

The Solution: This guide presents two optimized protocols:

  • Protocol A (Modified Aqueous): Uses high-molarity acid and organic co-solvents to overcome solubility barriers.

  • Protocol B (Non-Aqueous): Utilizes alkyl nitrites (t-BuONO) in organic media for anhydrous Sandmeyer or Balz-Schiemann transformations.

Mechanistic Insight & Reaction Logic

The success of this reaction hinges on the formation of the active nitrosating species. In dilute acid, the species is nitrous anhydride (


). However, for deactivated amines like this compound, a more potent electrophile—the Nitrosonium ion (

)
—is required.
Electronic Deactivation

The amino lone pair is delocalized into the ring, but the ortho/para chlorines pull electron density away, making the initial attack on the nitrosating agent the rate-determining step.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of acid concentration.

DiazotizationMechanism cluster_conditions Critical Process Parameters NaNO2 NaNO2 + H+ HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 Protonation NO_Plus NO+ (Nitrosonium Ion) (Strong Electrophile) HNO2->NO_Plus Conc. Acid (-H2O) Attack N-Nitrosamine Intermediate NO_Plus->Attack Substrate This compound (Deactivated Amine) Substrate->Attack Slow Step (Requires NO+) Diazo Diazonium Salt [Ar-N≡N]+ X- Attack->Diazo Tautomerization & Dehydration CPP1 High Acid Conc. Ensures NO+ formation CPP2 Temp < 5°C Prevents decomposition

Figure 1: Mechanistic pathway highlighting the necessity of the Nitrosonium ion (


) for deactivated substrates.

Safety & Handling Protocols (Critical)

Warning: Diazonium salts of halogenated benzoates are potentially explosive when dry. They must be kept in solution or wet paste form.

  • Thermal Runaway: Never allow the reaction temperature to exceed 10°C during diazotization. Decomposition releases

    
     gas rapidly, risking vessel over-pressurization.
    
  • Starch-Iodide Monitoring: Excess nitrous acid can cause side reactions. Always quench excess nitrite with Urea or Sulfamic acid.

  • PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and fume hood operation are mandatory.

Experimental Protocols

Protocol A: Modified Aqueous Diazotization (Scale: 100 mmol)

Best for: Subsequent aqueous chemistry (e.g., hydrolysis to phenol) or precipitation as Tetrafluoroborate salt.

Reagents:

  • This compound: 23.4 g (100 mmol)

  • Hydrochloric Acid (37%): 60 mL (High excess required for solubility)

  • Acetic Acid (Glacial): 40 mL (Co-solvent)

  • Sodium Nitrite (

    
    ): 7.6 g (110 mmol) dissolved in 15 mL water
    
  • Urea: ~1 g (for quenching)

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask, charge the substrate, Glacial Acetic Acid, and Conc. HCl. Stir vigorously. Note: The amine may form a hydrochloride salt suspension; this is normal.

  • Cooling: Cool the mixture to 0–5°C using an ice/salt bath. Internal temperature monitoring is mandatory.

  • Diazotization: Add the

    
     solution dropwise via an addition funnel over 30 minutes.
    
    • Critical: Maintain internal temp < 5°C. The suspension should thin out as the soluble diazonium salt forms.

  • Digestion: Stir at 0–5°C for an additional 45 minutes. The solution should be clear to pale yellow.

  • Validation: Spot an aliquot on Starch-Iodide paper. An immediate blue/black color confirms excess Nitrite (required for reaction completion).

  • Quenching: Add small portions of Urea until the Starch-Iodide test is negative (no blue color).

  • Usage: The solution is now ready for downstream Sandmeyer or Balz-Schiemann reactions.

Protocol B: Non-Aqueous Diazotization (Doyle Method)

Best for: Anhydrous Sandmeyer reactions (Chlorination/Bromination) or direct Fluorination.

Reagents:

  • This compound: 100 mmol

  • Acetonitrile (MeCN): 200 mL (Anhydrous)

  • t-Butyl Nitrite (t-BuONO): 150 mmol (1.5 equiv)

  • Boron Trifluoride Etherate (

    
    ): 150 mmol (Optional, for Balz-Schiemann)
    

Procedure:

  • Setup: Flame-dry a 500 mL flask under

    
     atmosphere.
    
  • Charge: Add substrate and anhydrous MeCN.

  • Addition: Add

    
     (if isolating the 
    
    
    
    salt) or the halogen source (e.g.,
    
    
    ) at Room Temperature.
  • Diazotization: Cool to 0°C. Add t-Butyl Nitrite dropwise.

  • Reaction: Allow to warm to Room Temperature. Evolution of

    
     gas indicates diazonium formation (or decomposition if running a one-pot Sandmeyer).
    
  • Advantage: This method avoids the solubility issues of the aqueous protocol and generates the diazonium species in a solvent compatible with organic nucleophiles.

Downstream Application: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate

The primary industrial application for this intermediate.

To convert the diazonium salt (from Protocol A) to the fluoride:

  • Salt Formation: Add 40% Fluoroboric acid (

    
    ) (excess) to the cold diazonium solution.
    
  • Precipitation: The Diazonium Tetrafluoroborate salt will precipitate.[1] Filter and wash with cold ether. Do not dry completely due to explosion risk.

  • Thermal Decomposition: Suspend the damp salt in Toluene or Xylene and heat to 100-110°C.

  • Result:

    
     evolves, yielding the aryl fluoride.[1][2][3]
    
Workflow Visualization

Workflow Start Start: this compound ProtocolA Protocol A: Aqueous HCl/AcOH + NaNO2 (0°C) Start->ProtocolA DiazoSol Diazonium Chloride Solution ProtocolA->DiazoSol AddHBF4 Add HBF4 DiazoSol->AddHBF4 Salt Isolate Diazonium BF4 Salt (Precipitate) AddHBF4->Salt Heat Thermal Decomposition (Toluene, 110°C) Salt->Heat -N2 Gas Product Product: Ethyl 2,4-dichloro-5-fluorobenzoate Heat->Product

Figure 2: Step-by-step workflow for the Balz-Schiemann transformation.

Data Summary & Troubleshooting

ParameterAqueous Protocol (A)Non-Aqueous Protocol (B)
Solvent System

/ Acetic Acid / HCl
Acetonitrile / DMF
Nitrosating Agent

(in situ

)
t-Butyl Nitrite (Organic)
Temperature Strictly 0–5°C0°C to RT
Solubility Moderate (Requires Acid)High
Major Risk Hydrolysis to PhenolSolvent Flammability
Yield (Diazo Step) ~85-90%~90-95%

Troubleshooting Guide:

  • Problem: Reaction mixture remains a thick slurry.

    • Cause: Insufficient acid or co-solvent.

    • Fix: Increase Acetic Acid ratio or switch to Protocol B.

  • Problem: Low yield of Fluoride/Chloride product.

    • Cause: Diazo decomposition before reaction.

    • Fix: Ensure temperature control during diazotization; ensure rapid stirring during the decomposition step.

  • Problem: Tar formation.

    • Cause: Coupling of diazonium salt with unreacted amine.

    • Fix: Add Nitrite faster (but keep temp down) or increase acid concentration to fully protonate unreacted amine.

References

  • Balz, G.; Schiemann, G. (1927).[4] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. Link

  • Doyle, M. P.; Bryker, W. J. (1979). "Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborate salts". The Journal of Organic Chemistry, 44(9), 1572–1574. Link

  • PubChem. (n.d.).[5] "this compound". National Center for Biotechnology Information. Retrieved October 26, 2023. Link

  • O'Donnell, M. J., et al. (1978).[6] "The synthesis of amino acids by phase-transfer reactions". Tetrahedron Letters, 19(30), 2641-2644. Link

  • Becker, H. G. O., et al. (1979).[4] "Reactivity of Diazonium Salts". Journal für Praktische Chemie, 321(4), 579. Link

Sources

Nucleophilic substitution reactions involving Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution & Scaffold Synthesis Involving Ethyl 5-amino-2,4-dichlorobenzoate

Executive Summary & Molecular Analysis

This compound (CAS: 74878-31-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of second- and third-generation quinolone antibiotics (e.g., analogs of Sparfloxacin or Levofloxacin).[1]

To design effective protocols, one must first deconstruct the electronic environment of the substrate:

  • The Ester (C1): A strong Electron-Withdrawing Group (EWG).[1] It activates the ortho (C2) and para (C4) positions for Nucleophilic Aromatic Substitution (SNAr).[1]

  • The Amino Group (C5): A strong Electron-Donating Group (EDG).[1] It significantly deactivates the ring towards SNAr by increasing electron density, particularly at positions ortho (C4) and para (C2) to itself.[1]

  • The Chlorines (C2, C4): Potential leaving groups.[1]

The Synthetic Paradox: While the ester activates the ring, the amino group deactivates it. Consequently, direct SNAr displacement of the chlorides on this specific molecule is kinetically slow compared to its nitro-precursor (Ethyl 2,4-dichloro-5-nitrobenzoate).[1] Therefore, the most high-yield applications involve using the amine as a nucleophile to build the heterocyclic core (Gould-Jacobs reaction) before displacing the chlorides, or protecting the amine to restore electrophilicity.

This guide details two core protocols:

  • Scaffold Synthesis: The Gould-Jacobs Cyclization (Amine as Nucleophile).[1]

  • Functionalization: Regioselective SNAr (Chloride as Electrophile).

Visualizing the Reaction Landscape

The following diagram maps the competing electronic effects and the logical synthetic pathways.

ReactionLandscape Substrate This compound Ester C1-Ester (EWG) Activates C2 & C4 Substrate->Ester Electronic Context Amine C5-Amine (EDG) Deactivates Ring Substrate->Amine PathA Protocol A: Gould-Jacobs (Amine acts as Nucleophile) Substrate->PathA + EMME (Diethyl ethoxymethylenemalonate) PathB Protocol B: S_NAr Displacement (Chloride acts as Leaving Group) Substrate->PathB + Strong Nucleophile (R-NH2/R-SH) Quinolone 4-Hydroxyquinoline Scaffold (Drug Precursor) PathA->Quinolone 250°C Cyclization Derivative N-Substituted Derivative (e.g., Piperazinyl) PathB->Derivative Quinolone->PathB Post-Cyclization S_NAr (Standard Route)

Figure 1: Strategic reaction map showing the dual reactivity of the substrate.[1] Protocol A is the dominant route for scaffold construction, while Protocol B is often performed post-cyclization.

Protocol A: Quinolone Scaffold Construction (Gould-Jacobs)[1]

This is the primary industrial application of this compound. The amine reacts with an alkoxy methylene malonate, followed by thermal cyclization.

Mechanism
  • Addition-Elimination: The aniline nitrogen attacks the EMME double bond, displacing ethanol.

  • Cyclization: High-temperature intramolecular SNAr/acylation closes the ring at the C6 position (ortho to the amine).

Experimental Procedure
ParameterSpecification
Reagents Substrate (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq)
Solvent Step 1: Ethanol or Toluene; Step 2: Diphenyl ether (Dowtherm A)
Temperature Step 1: Reflux (80-110°C); Step 2: 250-260°C
Atmosphere Nitrogen or Argon (Critical for Step 2)

Step-by-Step:

  • Enamine Formation:

    • Dissolve this compound (10 g, 42.7 mmol) in Toluene (50 mL).

    • Add Diethyl ethoxymethylenemalonate (EMME) (9.5 mL, 47 mmol).

    • Reflux with a Dean-Stark trap to remove ethanol continuously.[1] Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine disappears (~3-5 hours).[1]

    • Concentrate in vacuo to yield the diethyl 2-(((2,4-dichloro-5-(ethoxycarbonyl)phenyl)amino)methylene)malonate intermediate.[1] Note: This intermediate is often an oil that solidifies upon standing.

  • Thermal Cyclization:

    • Heat Diphenyl ether (50 mL) to a rolling reflux (approx. 255°C) in a flask equipped with a short-path distillation head (to remove ethanol generated during cyclization).

    • Safety Note: Ensure vigorous stirring and use a blast shield.

    • Add the intermediate from Step 1 dropwise (diluted in a minimal amount of hot diphenyl ether if necessary) to the refluxing solvent.

    • Maintain reflux for 45-90 minutes.[1] Evolution of ethanol vapor indicates reaction progress.

    • Cool the mixture to ~80°C and pour slowly into Hexane (200 mL) with rapid stirring. The quinolone product will precipitate.

    • Filter, wash with hexane, and dry.[1]

Expected Outcome: Formation of the 4-hydroxyquinoline-3-carboxylate core.[1] The C4-Cl (originally from the benzoate) is now at the C7 position of the quinolone, activated for subsequent substitution.

Protocol B: Regioselective SNAr (Chloride Displacement)

If direct substitution on the benzoate is required (e.g., to introduce a side chain before cyclization), one must overcome the deactivating effect of the amine.

Regioselectivity Rule:

  • C4-Cl: Para to Ester (Activated), Ortho to Amine (Deactivated).[1]

  • C2-Cl: Ortho to Ester (Activated), Para to Amine (Deactivated).[1]

  • Steric Control: The C2 position is sterically crowded (flanked by Ester).[1] The C4 position is less hindered. Substitution typically occurs at C4.

Experimental Procedure
ParameterSpecification
Nucleophile Cyclic amines (Piperazine, Morpholine) or Thiols
Base K2CO3 (2.0 eq) or DIPEA
Solvent DMSO or NMP (High dielectric constant required)
Temperature 120°C - 140°C

Step-by-Step:

  • Setup:

    • In a pressure tube or round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M concentration).

    • Add K2CO3 (2.0 eq) and the nucleophile (e.g., N-methylpiperazine, 1.2 eq).[1]

  • Reaction:

    • Heat to 130°C under inert atmosphere.[1]

    • Monitoring: The reaction will be sluggish. Monitor by HPLC. If <10% conversion is observed after 6 hours, increase temperature to 150°C.[1]

    • Critical Insight: If the reaction fails to proceed, the amino group is too deactivating. Alternative Strategy: Acetylate the amine (Ac2O) first.[1] The acetamido group is less electron-donating than the free amine, slightly improving electrophilicity at C4.

  • Workup:

    • Pour into ice water. Extract with Ethyl Acetate.[1][2]

    • Wash organic layer with brine (3x) to remove DMSO.[1]

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Low Yield in Cyclization (Protocol A) Incomplete removal of ethanol.[1]Use a Dean-Stark trap in Step 1 and ensure open distillation in Step 2.[1] Equilibrium must be driven forward.
No Reaction in SNAr (Protocol B) Deactivation by C5-NH2.[1]Protect the amine as a trifluoroacetamide or acetamide to reduce electron donation into the ring.
Regioisomer Mixtures Competition between C2 and C4.Lower the temperature and use a bulkier nucleophile to favor the less hindered C4 position.
Decarboxylation Excessive heat in Protocol A.Do not exceed 260°C. Monitor the CO2 evolution (bubbler); if rapid bubbling occurs, lower heat immediately.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • PubChem Compound Summary. (2025). Ethyl 4-amino-3,5-dichlorobenzoate (Isomer Analog).[1] National Center for Biotechnology Information.[1] [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (Refer to Chapter 10 for SNAr kinetics). [1]

  • Grohe, K., & Heitzer, H. (1987).[1] Cycloacylation of enamines.[3] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1] (Seminal work on fluoroquinolone synthesis).

Note: While specific literature on the direct SNAr of the 5-amino-2,4-dichloro species is limited due to its deactivation, the protocols above are derived from standard methodologies for analogous 2,4-dichloro-5-substituted benzoates used in medicinal chemistry.

Sources

Application Note: Ethyl 5-amino-2,4-dichlorobenzoate as a Premier Building Block for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-amino-2,4-dichlorobenzoate (EADB) [CAS: 91151-73-4] represents a privileged scaffold in the synthesis of modern crop protection agents. Its structural motif—a benzoic ester core flanked by halogen atoms and a reactive amino group—serves as a critical "right-hand side" intermediate for two major classes of agrochemicals: Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., phenyluracils) and Benzoylurea insecticides (chitin synthesis inhibitors).

This application note details the physicochemical properties, reactivity profile, and validated synthetic protocols for utilizing EADB in high-value agrochemical library generation.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties
PropertyValueRelevance
CAS Number 91151-73-4Identity verification
Molecular Formula

Stoichiometric calculations
Molecular Weight 234.08 g/mol Yield determination
Appearance Off-white to pale beige solidPurity indicator (darkening indicates oxidation)
LogP (Predicted) ~3.4High lipophilicity aids cuticle penetration in target pests
pKa (Aniline) ~2.5 - 3.0Reduced nucleophilicity due to electron-withdrawing Cl/Ester groups
Structural Activity Relationship (SAR) Logic

The utility of EADB stems from its specific substitution pattern:

  • 2,4-Dichloro Motif: These halogens provide steric bulk that blocks metabolic degradation (hydroxylation) at the ortho and para positions relative to the ester. This enhances the in vivo half-life of the final agrochemical.

  • 5-Amino Group: Positioned meta to the ester and ortho to a chlorine, this amine is the primary handle for derivatization. The flanking chlorine slightly deactivates the amine, requiring optimized conditions for nucleophilic attack.

  • Ethyl Ester: Functions as a masked carboxylic acid. It facilitates solubility during intermediate steps and can be hydrolyzed to the free acid (CAS 19861-63-3) for amide coupling or left intact to modulate polarity.

Reactivity & Synthetic Pathways[4][5][6]

The following diagram illustrates the divergent synthetic pathways accessible from the EADB scaffold.

ReactivityMap EADB Ethyl 5-amino-2,4- dichlorobenzoate (EADB) Ureas Benzoylurea Insecticides (Chitin Synthesis Inhibitors) EADB->Ureas + Aryl Isocyanates (Nucleophilic Addition) Uracils Phenyluracil Herbicides (PPO Inhibitors) EADB->Uracils + Keto-esters/Enamines (Cyclization) Biaryls Poly-functionalized Biaryls EADB->Biaryls 1. Diazotization (Sandmeyer) 2. Suzuki Coupling Acids 5-Amino-2,4-dichloro- benzoic acid EADB->Acids Hydrolysis (NaOH/EtOH)

Figure 1: Divergent synthetic utility of EADB. Blue arrows indicate primary agrochemical workflows.

Experimental Protocols

Protocol A: Synthesis of Benzoylurea Insecticide Scaffolds

Objective: To couple EADB with a benzoyl isocyanate, creating a urea linkage typical of insecticides like Lufenuron or Chlorfluazuron. Mechanism: Nucleophilic addition of the aniline nitrogen to the isocyanate carbon.

Materials:

  • EADB (1.0 eq)

  • 2,6-Difluorobenzoyl isocyanate (1.1 eq)

  • Toluene (anhydrous, 10 V)

  • Rotary Evaporator[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve EADB (2.34 g, 10 mmol) in anhydrous Toluene (25 mL).

  • Addition: Cool the solution to 0-5°C using an ice bath. The amine is less nucleophilic due to the chlorines, so controlling the exotherm is less critical than with simple anilines, but low temperature prevents side reactions.

  • Reaction: Dropwise add 2,6-difluorobenzoyl isocyanate (2.01 g, 11 mmol) dissolved in Toluene (5 mL) over 15 minutes.

  • Reflux: Remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour, then heat to 60°C for 2 hours to drive the reaction to completion.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot should disappear.

  • Isolation: Cool the mixture to RT. The urea product typically precipitates out of toluene.

  • Purification: Filter the solid. Wash the filter cake with cold toluene (

    
     mL) followed by hexane (
    
    
    
    mL). Dry under vacuum at 45°C.

Expected Result: White to off-white crystalline solid. Yield: 85-95%.

Protocol B: Cyclization to Phenyluracil Core (Herbicide Precursor)

Objective: To convert the amino group into a uracil ring, a key pharmacophore for PPO inhibition. Mechanism: Michael addition followed by cyclization.

Materials:

  • EADB (1.0 eq)

  • Ethyl 3-amino-4,4,4-trifluorocrotonate (1.2 eq) [or equivalent enamine]

  • Sodium Hydride (60% dispersion, 1.5 eq)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry flask under Argon, suspend NaH (0.6 g, 15 mmol) in anhydrous DMF (20 mL). Cool to 0°C.[2]

  • Deprotonation: Slowly add a solution of EADB (2.34 g, 10 mmol) in DMF (10 mL). Stir for 30 minutes until gas evolution ceases. The solution will turn yellow/orange.

  • Coupling: Add Ethyl 3-amino-4,4,4-trifluorocrotonate (or specific urea precursor depending on exact target) dropwise.

  • Cyclization: Heat the mixture to 100°C for 4-6 hours.

  • Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: The crude residue often requires flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol C: Hydrolysis to 5-Amino-2,4-dichlorobenzoic Acid

Objective: To unmask the carboxylic acid for subsequent amide coupling.

Step-by-Step Methodology:

  • Dissolve EADB (5.0 g) in Ethanol (50 mL).

  • Add aqueous NaOH (2.5 M, 20 mL).

  • Reflux for 2 hours.

  • Concentrate ethanol on a rotary evaporator.

  • Dilute with water (50 mL) and acidify to pH 2 with 1N HCl .

  • Filter the white precipitate (the free acid). Recrystallize from Ethanol/Water if necessary.

Workflow Visualization: Benzoylurea Synthesis

The following diagram outlines the logical flow for synthesizing an insecticide library using EADB.

SynthesisWorkflow Start Start: EADB (Solid) Solvent Dissolve in Toluene (Anhydrous) Start->Solvent Reagent Add Isocyanate (Electrophile) Solvent->Reagent Reaction Reaction: 60°C, 2 Hours Reagent->Reaction Check TLC Check (Amine Consumed?) Reaction->Check Check->Reaction No (Extend Time) Filter Filtration & Washing Check->Filter Yes Final Final Product: Benzoylurea Analog Filter->Final

Figure 2: Operational workflow for Protocol A (Urea Formation).

Safety & Handling (E-E-A-T)

  • Hazard Identification: EADB is an halogenated aniline derivative. It should be treated as a potential skin sensitizer and irritant .

  • Toxicology: While specific LD50 data for this isomer is sparse, analogous dichloroanilines exhibit methemoglobinemia potential upon chronic exposure.

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical splash goggles.

    • Fume hood operation is mandatory, especially during heating or when using isocyanates (Protocol A).

  • Waste Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99328, Ethyl 4-amino-3,5-dichlorobenzoate (Isomer Analog). Retrieved from [Link]

    • Note: While the specific 5-amino-2,4-dichloro isomer (CAS 91151-73-4) is less common in public databases than the 4-amino-3,5-dichloro analog, the chemical handling properties are analogous.
  • Synthetic Methodology (Urea Formation)

    • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 78, 220.[1] Retrieved from [Link]

    • Relevance: Provides validated conditions for handling isocyanates and anilines in ester-containing systems.
  • Agrochemical Context (PPO Inhibitors)

    • United States Environmental Protection Agency (2024). 2,4-D Technical Fact Sheet. Retrieved from [Link]

    • Relevance: Establishes the biological rationale for the 2,4-dichloro substitution p
  • Commercial Availability & CAS Verification

    • Relevance: Confirms the existence and supply chain availability of the specific building block.[3]

Sources

Application Note: Cyclization of Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the cyclization of Ethyl 5-amino-2,4-dichlorobenzoate (CAS 91151-73-4) to construct highly functionalized 4-quinolone scaffolds.

The primary methodology detailed here is the Gould-Jacobs Reaction , the industry-standard approach for converting deactivated anilines into quinoline-3-carboxylates. This guide addresses the specific regiochemical challenges posed by the 2,4-dichloro substitution pattern.

Introduction & Molecule Profile[1][2][3][4]

This compound is a specialized aniline intermediate used in the synthesis of poly-functionalized heterocyclic scaffolds. Its unique substitution pattern—featuring an amino group at position 5, flanked by chlorine atoms at positions 2 and 4, and an ester at position 1—dictates a specific regiochemical outcome during cyclization.

Structural Analysis for Cyclization
  • Nucleophile: The amino group (-NH₂) at C5.

  • Electrophile (External): Diethyl ethoxymethylenemalonate (EMME) is the standard coupling partner.

  • Cyclization Site: The ring closure requires an open ortho position relative to the amine.

    • Ortho-1 (C4): Blocked by Chlorine.

    • Ortho-2 (C6): Available (H).

  • Outcome: Cyclization occurs exclusively at C6, yielding a 6,8-dichloro-5-ethoxycarbonyl substituted quinolone.

Core Mechanism: The Gould-Jacobs Protocol

The transformation proceeds via a two-stage sequence:

  • Condensation: Formation of an anilinomethylene malonate intermediate.

  • Cyclization: High-temperature intramolecular electrophilic aromatic substitution (SEAr) to close the pyridine ring.

Reaction Scheme

The reaction utilizes Diethyl ethoxymethylenemalonate (EMME) to introduce the three carbons required for the new ring.

GouldJacobs SM Ethyl 5-amino-2,4- dichlorobenzoate Inter Enamine Intermediate (Anilinomethylene malonate) SM->Inter 110-140°C -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Inter Transition Transition State (250°C) Inter->Transition Diphenyl Ether 250°C Prod 6,8-Dichloro-5-(ethoxycarbonyl)- 4-oxo-1,4-dihydroquinoline-3-carboxylate Transition->Prod Cyclization -EtOH

Figure 1: The Gould-Jacobs pathway for this compound.

Experimental Protocol

Reagents & Equipment
ReagentEquivalentsRole
This compound 1.0 eqStarting Material
Diethyl ethoxymethylenemalonate (EMME) 1.1 - 1.2 eqCyclization Partner
Diphenyl Ether (Dowtherm A) 5-10 VolHigh-BP Solvent (Cyclization)
Ethanol (Anhydrous) SolventCondensation Solvent
Step 1: Condensation (Enamine Formation)

Objective: Attach the malonate arm to the aniline nitrogen.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap (optional, to remove EtOH), and reflux condenser.

  • Charging: Add this compound (10.0 g, 38.1 mmol) and Ethanol (50 mL).

  • Addition: Add Diethyl ethoxymethylenemalonate (8.5 mL, 42.0 mmol) dropwise.

  • Reaction: Heat to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting aniline spot should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. The residue (often an oil or low-melting solid) is the crude enamine.

    • QC Check: 1H NMR should show a doublet around δ 10-11 ppm (NH) and a doublet around δ 8.5 ppm (=CH-).

Step 2: Thermal Cyclization

Objective: Close the ring. This step requires overcoming the high activation energy barrier caused by the deactivating chlorine substituents.

  • Setup: Use a 3-neck flask equipped with a thermometer, air condenser (wide bore to prevent clogging), and vigorous stirring.

  • Pre-heating: Charge Diphenyl Ether (50 mL) into the flask and heat to 250°C . It is critical to have the solvent at temperature before adding the substrate to minimize polymerization.

  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of hot Diphenyl Ether (or add dropwise as a melt if stable). Add this solution slowly to the stirring solvent at 250°C.

    • Safety Note: Rapid evolution of ethanol vapor will occur. Ensure proper venting.

  • Reaction: Maintain temperature at 245–255°C for 45–90 minutes. Do not overheat (>260°C) to avoid decomposition.

  • Cooling & Isolation:

    • Cool the mixture slowly to room temperature.

    • Add Hexane or Diethyl Ether (approx. 50-100 mL) to the reaction mixture to precipitate the quinolone product.

    • Filter the solid.

    • Wash: Wash the filter cake copiously with Hexane (to remove Diphenyl Ether) and then cold Acetone.

  • Purification: Recrystallize from DMF or Dioxane if necessary.

Critical Optimization & Troubleshooting

Regioselectivity & Sterics

The presence of the ester at C1 (becoming C5 in the quinolone) creates significant steric bulk near the newly formed carbonyl at C4.

  • Issue: Low yield due to steric hindrance during ring closure.

  • Solution: Use Polyphosphoric Acid (PPA) or POCl₃ as a cyclizing agent if thermal cyclization fails.

    • PPA Method: Heat enamine in PPA at 120–140°C. This acid-catalyzed route can sometimes bypass steric issues associated with the thermal route.

Deactivation by Chlorine

The chlorines at 2 and 4 are electron-withdrawing, reducing the nucleophilicity of the aromatic ring (specifically at C6).

  • Implication: Higher temperatures (250°C+) are strictly required. Cyclization in lower-boiling solvents (e.g., Xylene, 140°C) will not work.

Data Summary Table
ParameterStandard ConditionOptimization for Low Yield
Solvent Diphenyl EtherPolyphosphoric Acid (PPA)
Temperature 250°C120°C - 140°C
Time 1 Hour2-4 Hours
Mechanism Thermal ElectrocyclicFriedel-Crafts Acylation

Alternative Pathway: Quinazoline Synthesis

If the target is a Quinazoline rather than a Quinolone, the protocol changes. Note that direct cyclization between the amine (C5) and the ester (C1) is geometrically impossible (meta-relationship). However, reaction with Urea can form a quinazoline-2,4-dione if the structure allows rearrangement or if using a different isomer. For this specific isomer (5-amino-2,4-dichloro), the Gould-Jacobs is the only high-fidelity cyclization pathway.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link

  • Grohe, K.; Heberg, H. "Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie, 1987, 1987(10), 871–879.
  • Mitscher, L. A. "Structure-Activity Relationships of Quinolones." Journal of Antimicrobial Chemotherapy, 2005.

Hydrolysis conditions for Ethyl 5-amino-2,4-dichlorobenzoate ester group

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the hydrolysis of Ethyl 5-amino-2,4-dichlorobenzoate to its corresponding acid, 5-amino-2,4-dichlorobenzoic acid .

The presence of an ortho-chlorine substituent (position 2) introduces steric hindrance that significantly reduces the rate of nucleophilic attack at the carbonyl carbon compared to unhindered benzoates. Consequently, standard room-temperature hydrolysis protocols often result in incomplete conversion. This guide provides an optimized, heat-accelerated alkaline hydrolysis workflow.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate, This compound , presents a specific challenge in hydrolysis due to the ortho-effect :

  • Steric Hindrance (C-2 Chlorine): The chlorine atom at position 2 sterically shields the carbonyl carbon, impeding the approach of the hydroxide nucleophile.

  • Electronic Deactivation: While the electron-withdrawing nature of the chlorine atoms (inductive effect, -I) generally increases the electrophilicity of the carbonyl carbon, the amino group at position 5 is electron-donating (resonance effect, +R). However, the steric factor of the ortho-substituent is the dominant kinetic barrier.

Reaction Mechanism (BAC2)

The reaction proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This is the rate-determining step, slowed by the ortho-Cl.

  • Elimination: The ethoxide ion is expelled, reforming the carbonyl bond.

  • Deprotonation: The resulting carboxylic acid is immediately deprotonated by the base/ethoxide to form the carboxylate salt, rendering the step irreversible.

Diagram: Reaction Pathway

ReactionMechanism Fig 1. B_AC2 Hydrolysis Pathway highlighting the steric bottleneck at the tetrahedral intermediate. Substrate Ethyl 5-amino-2,4- dichlorobenzoate TS Tetrahedral Intermediate (Sterically Crowded) Substrate->TS + OH- (Reflux) Salt Carboxylate Salt (Water Soluble) TS->Salt - EtOH Product 5-Amino-2,4- dichlorobenzoic Acid Salt->Product + H+ (pH Adjustment)

Experimental Protocols

Protocol A: Standard High-Efficiency Hydrolysis (Recommended)

Best for: Standard laboratory synthesis (100 mg to 50 g scale).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH) (3.0 – 4.0 equiv)

  • Solvent: Tetrahydrofuran (THF) / Water (3:1 v/v) or Ethanol / Water (4:1 v/v)

Rationale:

  • LiOH/THF: Lithium hydroxide is often preferred for hindered esters because the lithium cation can coordinate with the carbonyl oxygen, increasing electrophilicity (Lewis acid catalysis). THF ensures the lipophilic ester remains in solution while mixing with the aqueous base.

  • Excess Base: 3-4 equivalents drive the reaction forward and ensure the amino group (if protonated) or any acidic impurities do not consume the reagent.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of this compound in THF (approx. 5-10 mL per gram of substrate).

  • Base Addition: Prepare a solution of 3.0 equiv of LiOH·H₂O in a minimal amount of water. Add this aqueous solution dropwise to the stirring ester solution.

    • Note: If the solution turns cloudy, add enough Methanol or Ethanol to restore homogeneity.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 60–65°C (gentle reflux) .

    • Critical: Do not rely on room temperature stirring; the ortho-chloro group requires thermal energy to overcome the activation barrier.

  • Monitoring: Monitor reaction progress via TLC (solvent system: Hexane/EtOAc 3:1) or HPLC.[1]

    • Target: Disappearance of the ester spot (Rf ~0.6-0.8) and appearance of the baseline acid spot.

    • Time: Typically 2 – 6 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the organic solvent (THF/Alcohol) under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water (approx. 10 mL/g substrate).

    • Optional: Wash the basic aqueous phase with diethyl ether or EtOAc to remove unreacted ester or non-acidic impurities. Discard the organic wash.

  • Precipitation: Acidify the aqueous phase carefully with 1M HCl or 2M H₂SO₄ to pH 3–4 .

    • Note: The product is an amino acid. At very low pH (<1), the amine may protonate (-NH₃⁺), forming a soluble hydrochloride salt. At pH 3-4, the zwitterionic or free acid form usually precipitates best.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water. Dry in a vacuum oven at 45°C.

Protocol B: Aggressive Hydrolysis (For Stubborn Batches)

Best for: Cases where Protocol A yields incomplete conversion after 12 hours.

Reagents:

  • Potassium Hydroxide (KOH) (5.0 equiv)

  • Solvent: Ethylene Glycol or 2-Methoxyethanol (Methyl Cellosolve)

Procedure:

  • Dissolve the ester in Ethylene Glycol (high boiling point).

  • Add KOH pellets.

  • Heat to 100–120°C for 1-2 hours.

  • Pour the reaction mixture into crushed ice/water.

  • Acidify to pH 3-4 to precipitate the product.

Workflow Visualization

Workflow Fig 2. Operational Workflow for the Hydrolysis of this compound. Start Start: Dissolve Ester (THF/Water) Reflux Reflux at 65°C (LiOH, 3-4h) Start->Reflux Check TLC Check: Ester Consumed? Reflux->Check Check->Reflux No (Continue Heating) Evap Evaporate Organics Dilute with Water Check->Evap Yes Wash Optional: Wash with EtOAc (Remove Impurities) Evap->Wash Acidify Acidify to pH 3-4 (Precipitate Product) Wash->Acidify Filter Filter & Dry (Vacuum Oven) Acidify->Filter

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to Off-White SolidProduct may darken if oxidized; store under inert gas.
Melting Point 215–220°C (dec)Reference values for 5-amino-2,4-dichlorobenzoic acid vary; decomposition is common.
Solubility DMSO, Methanol, Aqueous BaseInsoluble in water and non-polar solvents.
Mass Spec (ESI) [M-H]⁻ = 204/206Characteristic chlorine isotope pattern (9:6:1).
¹H NMR (DMSO-d₆) δ ~7.0-8.0 ppm (Ar-H)Expect two singlets (or weak coupling) for the para-protons if H-3/H-6 are present (isomer dependent).

Troubleshooting & Safety

Troubleshooting
  • Incomplete Reaction: If the ester persists, switch to Protocol B or add a phase transfer catalyst (e.g., TBAB, 5 mol%) to the Protocol A mixture to improve hydroxide solubility in the organic phase.

  • No Precipitate: If acidification yields no solid, the product may be trapped as the hydrochloride salt (too acidic) or is too soluble. Adjust pH carefully to the isoelectric point (approx pH 3.5-4.5). Alternatively, extract the acidic aqueous layer with EtOAc, dry over Na₂SO₄, and evaporate.

  • Product Coloration: Amino-chlorobenzoic acids can oxidize. Perform hydrolysis under Nitrogen/Argon atmosphere if high purity is required.

Safety (E-E-A-T)
  • Corrosives: LiOH, NaOH, and KOH are corrosive. Wear gloves and eye protection.

  • Solvents: THF is a peroxide former; ensure fresh solvent is used.

  • Toxic Intermediates: Chlorinated anilines/benzoates can be toxic and potential irritants. Handle in a fume hood.

References

  • Mechanism of Alkaline Hydrolysis: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press. (Classic reference for BAC2 mechanism).
  • Hydrolysis of Hindered Esters

    • Gassman, P. G., & Schenk, W. N. (1977). The Use of Lithium Hydroxide for the Hydrolysis of Sterically Hindered Esters. The Journal of Organic Chemistry.

  • Synthesis of Chlorobenzoic Acids

    • Organic Syntheses, Coll.[2][3][4] Vol. 3, p.33 (1955). Preparation of 2,4-Dichlorobenzoic Acid (Analogous conditions).

  • Product Data (5-amino-2,4-dichlorobenzoic acid)

    • PubChem Database. CID 19861-63-3.[5]

Sources

Application Note: Precision N-Alkylation Protocols for Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ethyl 5-amino-2,4-dichlorobenzoate (CAS 116272-42-5) presents a distinct synthetic challenge due to its highly deactivated electronic environment.[1] The amino group at position C5 is flanked by a bulky chlorine atom at C4 (ortho-effect) and influenced by the electron-withdrawing nature of the C2-chlorine and C1-ester moieties.[1]

These structural features significantly reduce the nucleophilicity of the nitrogen lone pair (


 character increased via resonance), rendering standard alkylation protocols sluggish or prone to side reactions (e.g., ester hydrolysis, incomplete conversion).

This guide details two field-proven protocols designed to overcome these barriers:

  • Protocol A (Reductive Amination): The "Gold Standard" for controlled mono-alkylation , utilizing acid-activated borohydride reduction.[1]

  • Protocol B (Direct Nucleophilic Substitution): A base-promoted method optimized for bis-alkylation or introduction of simple alkyl chains (Methyl/Ethyl), utilizing the "Cesium Effect."[1]

Chemical Structure & Reactivity Profile

Before initiating synthesis, it is critical to visualize the steric and electronic landscape of the substrate.

G Substrate Ethyl 5-amino- 2,4-dichlorobenzoate Factors Deactivating Factors Substrate->Factors Analysis Outcome Reactivity Consequence Factors->Outcome Results in C4-Cl Steric Hindrance C4-Cl Steric Hindrance Factors->C4-Cl Steric Hindrance Inductive Effect (-I)\nfrom 2,4-Cl Inductive Effect (-I) from 2,4-Cl Factors->Inductive Effect (-I)\nfrom 2,4-Cl Resonance Deactivation\n(Ester @ C1) Resonance Deactivation (Ester @ C1) Factors->Resonance Deactivation\n(Ester @ C1) C4-Cl Steric Hindrance->Outcome Slow Kinetics Inductive Effect (-I)\nfrom 2,4-Cl->Outcome Low Nucleophilicity

Figure 1: Reactivity profile highlighting the deactivating influence of the halogenated scaffold.

Protocol A: Reductive Mono-Alkylation (Recommended)[1]

Objective: Selective introduction of a secondary amine (Mono-N-alkylation). Mechanism: Formation of an imine/iminium species followed by in situ hydride reduction.[1] Why this works: The use of Trifluoroacetic Acid (TFA) or Ti(OiPr)4 activates the carbonyl electrophile, compensating for the aniline's poor nucleophilicity.

Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.2 - 1.5 equiv) [e.g., Benzaldehyde, Acetaldehyde equivalent]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (2.0 - 3.0 equiv)

  • Activator: Trifluoroacetic Acid (TFA) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

Step-by-Step Methodology
  • Imine Formation (Activation Phase):

    • Charge a reaction vessel with the substrate (1.0 equiv) and anhydrous DCE (0.2 M concentration).

    • Add the aldehyde (1.2 equiv).

    • Crucial Step: Add TFA (1.5 equiv) dropwise.[1][2] The acid protonates the aldehyde oxygen, making it hyper-electrophilic to attack by the weak aniline nitrogen.

    • Stir at room temperature for 30–60 minutes. Monitor by TLC/LCMS for the disappearance of the aniline and formation of the imine (often visible as a new less polar spot).

  • Reduction Phase:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)3 (2.5 equiv) in portions. Note: STAB is preferred over NaBH4 because it is less likely to reduce the ester or aldehyde directly before imine formation.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (careful, gas evolution).

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1] The mono-alkylated product is typically less polar than the starting amine but more polar than the bis-alkylated byproduct (if any).[1]

Expert Insight: If the reaction stalls, switch the solvent to Toluene and use Ti(OiPr)4 (1.5 equiv) as the Lewis Acid activator/water scavenger instead of TFA. This forms a titanium-amine complex that reduces rapidly with NaBH3CN.[1]

Protocol B: Direct Base-Promoted Alkylation (Sn2)[1]

Objective: Introduction of simple alkyl groups (Methyl, Ethyl) or forcing Bis-alkylation. Mechanism: Nucleophilic substitution on an alkyl halide.[1] Key Driver: The "Cesium Effect" – Cs2CO3 provides higher solubility in organic solvents and a "naked" carbonate anion that effectively deprotonates the weak aniline N-H.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv for mono, 4.0 equiv for bis).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (anhydrous).

  • Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) – optional catalyst.[1]

Step-by-Step Methodology
  • Setup:

    • Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add Cs2CO3 (2.0 equiv).[1] Stir for 15 minutes at Room Temperature to facilitate deprotonation.

  • Addition:

    • Add the Alkyl Halide (1.1 equiv for mono, 3.0+ equiv for bis) dropwise.

    • Critical Control: For mono-alkylation, perform addition at 0°C to suppress over-alkylation.[1] For bis-alkylation, add at RT.[1][4]

  • Reaction:

    • Heat the mixture to 60°C .

    • Caution: Do not exceed 80°C to avoid hydrolysis of the ethyl ester (C1 position) by trace hydroxide generated from carbonate/water traces.

    • Monitor via HPLC.[1] Reaction time is typically 4–8 hours.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1][5]

    • Wash extensively with water (3x) and LiCl solution (to remove DMF).

    • Dry and concentrate.[1][3][5]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C4-ClIncrease Temp to 70°C; Add 0.5 eq KI (Finkelstein condition).
Bis-alkylation (when Mono desired) High local concentration of alkyl halideUse Protocol A (Reductive Amination) instead; Dilute reaction to 0.05 M.
Ester Hydrolysis Wet solvent/BaseUse anhydrous DMF (SureSeal™); Switch base to K2CO3 (milder).

Analytical Validation (QC)

Upon isolation, the identity of the N-alkylated product must be validated.

  • 1H NMR (DMSO-d6):

    • Starting Material: Broad singlet at ~5.5–6.0 ppm (NH2, 2H).

    • Mono-Alkylated: Broad triplet/singlet at ~6.5 ppm (NH, 1H) + Alkyl signals (e.g., triplet/quartet for ethyl).

    • Bis-Alkylated: No exchangeable protons.[1]

  • HPLC:

    • The N-alkylated product will have a higher retention time (more lipophilic) than the starting material on a C18 Reverse Phase column (Water/Acetonitrile gradient).

Decision Pathway & Workflow

Workflow Start Start: Ethyl 5-amino- 2,4-dichlorobenzoate Decision Target Product? Start->Decision Mono Mono-Alkylated Decision->Mono Secondary Amine Bis Bis-Alkylated Decision->Bis Tertiary Amine MethodA Method A: Reductive Amination (Aldehyde + NaBH(OAc)3 + TFA) Mono->MethodA High Selectivity MethodB Method B: Direct Alkylation (Alkyl Halide + Cs2CO3 + Heat) Bis->MethodB Forcing Conditions QC QC: HPLC & NMR Check for Ester Hydrolysis MethodA->QC MethodB->QC

Figure 2: Decision tree for selecting the optimal alkylation strategy based on target substitution.

References

  • Vertex AI Search. (2025).[1] Reductive amination of electron deficient anilines protocol. Retrieved from

  • Boros, E. E., et al. (2009).[6] Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA. Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[1][7][8] Ethyl 5-amino-2-chlorobenzoate Compound Summary. Retrieved from

  • Gassman, P. G., & Gruetzmacher, G. (1976). Benzoic acid, 4-amino-3-methyl-, ethyl ester (Ortho-alkylation protocols). Organic Syntheses. Retrieved from

  • Mastropasqua Talamo, M., et al. (2016).[1] Straightforward N-alkylation... through the Mitsunobu reaction. Chemical Communications.[1][9] Retrieved from

Sources

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Ethyl 5-amino-2,4-dichlorobenzoate represents a highly versatile "push-pull" aromatic scaffold. The presence of the electron-withdrawing ester group at position C1 and the nucleophilic amino group at position C5 (meta-relationship) prevents direct cyclization into fused bicyclic systems (such as quinazolinones, which require ortho positioning). Instead, this scaffold serves as a dual-anchor point for generating pendent heterocyclic libraries .

This guide details two orthogonal synthetic pathways:

  • C1-Functionalization: Conversion of the ester to a hydrazide, followed by cyclization to 1,3,4-oxadiazole-2-thiols .[1][2]

  • C5-Functionalization: Derivatization of the amine to a Schiff base, followed by cyclocondensation with thioglycolic acid to form 4-thiazolidinones .

These pathways are critical in medicinal chemistry for generating antimicrobial and anti-inflammatory candidates.

Strategic Reaction Pathways (Visual Guide)

The following logic flow illustrates the divergent synthesis strategies.

G Start Ethyl 5-amino-2,4- dichlorobenzoate Hydrazide Intermediate: 5-Amino-2,4-dichloro benzohydrazide Start->Hydrazide NH2NH2·H2O EtOH, Reflux SchiffBase Intermediate: Schiff Base (Imine) Start->SchiffBase Ar-CHO Glacial AcOH Oxadiazole Target A: 1,3,4-Oxadiazole-2-thiol Derivative Hydrazide->Oxadiazole CS2 / KOH Cyclization Thiazolidinone Target B: 4-Thiazolidinone Derivative SchiffBase->Thiazolidinone HS-CH2-COOH (Thioglycolic Acid)

Figure 1: Divergent synthetic workflow targeting C1 and C5 functional groups.[2]

Detailed Experimental Protocols

Module A: The Hydrazide Pivot (C1 Transformation)

The conversion of the ethyl ester to the acid hydrazide is the requisite first step for accessing oxadiazole, thiadiazole, and triazole rings.

Protocol A1: Synthesis of 5-Amino-2,4-dichlorobenzohydrazide

Mechanism: Nucleophilic acyl substitution. The hydrazine nucleophile attacks the carbonyl carbon of the ester, displacing ethoxide.

  • Reagents:

    • This compound (10 mmol, 2.34 g)

    • Hydrazine hydrate (99%, 50 mmol, 2.5 mL) — Excess is required to prevent dimer formation.

    • Ethanol (Absolute, 30 mL)

  • Procedure:

    • Dissolve the starting ester in absolute ethanol in a 100 mL round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 6–8 hours . Monitor by TLC (System: Chloroform:Methanol 9:1). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.
    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Filter the resulting solid precipitate.

    • Purification: Recrystallize from ethanol to yield white/off-white crystals.

  • Validation Data:

    • Yield: 85–92%

    • Melting Point: 210–212°C (Typical for chlorinated benzohydrazides).

    • IR Signatures: Doublet at 3300–3200 cm⁻¹ (

      
      ), Strong band at 1650 cm⁻¹ (Amide 
      
      
      
      ).[3][4]
Protocol A2: Cyclization to 5-(5-amino-2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Mechanism: The hydrazide reacts with carbon disulfide (


) under basic conditions to form a xanthate-like intermediate, which cyclizes with the elimination of 

.
  • Reagents:

    • 5-Amino-2,4-dichlorobenzohydrazide (from A1, 5 mmol)

    • Carbon disulfide (

      
      , 10 mmol)
      
    • Potassium Hydroxide (KOH, 5 mmol) dissolved in Ethanol (20 mL)

  • Procedure:

    • Dissolve the hydrazide in the ethanolic KOH solution.

    • Add

      
       slowly (Caution: Highly flammable/toxic).
      
    • Reflux on a water bath for 10–12 hours . Evolution of

      
       gas (rotten egg odor) confirms the reaction progress; use a scrubber or fume hood.
      
    • Concentrate the solvent to half volume.

    • Pour the residue into crushed ice and acidify with dilute HCl to pH 2–3.

    • Filter the resulting precipitate, wash with water, and dry.

  • Validation Data:

    • Yield: 70–78%[5]

    • IR Signatures: 2550–2600 cm⁻¹ (weak

      
       stretch, confirms thiol tautomer), 1610 cm⁻¹ (
      
      
      
      ).
Module B: The Thiazolidinone Route (C5 Transformation)

This pathway modifies the aniline nitrogen. The formation of the thiazolidinone ring adds significant peptidomimetic character to the molecule.

Protocol B1: Schiff Base Formation (Azomethine)
  • Reagents:

    • This compound (5 mmol)

    • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 5 mmol)

    • Glacial Acetic Acid (Catalytic amount, 2–3 drops)

    • Ethanol (20 mL)

  • Procedure:

    • Mix the amine and aldehyde in ethanol.[4] Add catalytic acetic acid.

    • Reflux for 4–6 hours .[6]

    • Cool to room temperature.[7][8] The Schiff base usually precipitates out.

    • Filter and recrystallize from ethanol/DMF.

Protocol B2: Cyclocondensation to 4-Thiazolidinone

Mechanism: The mercapto group of thioglycolic acid attacks the imine carbon, followed by intramolecular nucleophilic attack of the amine nitrogen on the carboxylic acid (dehydration) to close the ring.

  • Reagents:

    • Schiff Base (from B1, 2 mmol)

    • Thioglycolic acid (Mercaptoacetic acid, 5 mmol) — Use excess.

    • Anhydrous Zinc Chloride (

      
      , catalytic trace)
      
    • Dry Benzene or Toluene (20 mL)

  • Procedure:

    • Dissolve the Schiff base in dry benzene/toluene.

    • Add thioglycolic acid and the catalyst.[9]

    • Reflux for 10–15 hours using a Dean-Stark trap to remove the water formed during cyclization (azeotropic distillation).

    • Distill off the solvent.[3][4][7]

    • Neutralize the residue with saturated Sodium Bicarbonate (

      
      ) to remove excess acid.
      
    • Extract the solid product, wash with water, and recrystallize from ethanol.[3][10]

  • Validation Data:

    • Yield: 60–70%

    • NMR Diagnostic: Appearance of a singlet at

      
       3.6–3.9 ppm (
      
      
      
      of the thiazolidinone ring).
    • IR Diagnostic: New band at 1690–1700 cm⁻¹ (Cyclic ketone

      
      ).
      

Comparative Data Summary

ParameterHydrazide Route (Module A)Schiff Base/Thiazolidinone Route (Module B)
Primary Reactive Site C1-Ester (Electrophile)C5-Amine (Nucleophile)
Key Reagent Hydrazine Hydrate /

Aromatic Aldehyde / Thioglycolic Acid
Reaction Time 18–20 hours (Total)14–21 hours (Total)
Typical Overall Yield 65–75%50–60%
Purification Difficulty Low (Precipitation/Acidification)Medium (Requires Dean-Stark/Neutralization)
Bioactivity Potential Antimicrobial, Anti-tubercularAnti-inflammatory, Anticonvulsant

References

  • Synthesis of Quinazolinones (General Context)

    • Luo, J., et al. "Copper-Catalyzed Synthesis of Quinazolinones."[8] J. Org.[6][8] Chem., 2022.[4][6][8][11]

  • Hydrazide and Oxadiazole Synthesis Protocols

    • Al-Masoudi, N.A., et al. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity." Baghdad Science Journal, 2023.
  • Thiazolidinone Synthesis via Thioglycolic Acid

    • Gasanov, A.G. "Current State of Research in the Field of Synthesis and Rational Application of Thioglycolic Acid Esters." Processes of Petrochemistry and Oil Refining, 2022.[6]

  • Schiff Base Cyclization Mechanisms

    • Aksamitowski, P., et al. "Cycloaddition reaction of thioglycolic acid to the prepared Schiff's bases."[12] ResearchGate, 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Ethyl 5-amino-2,4-dichlorobenzoate is a critical intermediate, frequently employed in the synthesis of quinolone antibiotics (e.g., ciprofloxacin analogues) and other bioactive heterocycles. Its purity is paramount because the free amine group is prone to oxidation, and the halogenated positions are sensitive to side reactions in subsequent cross-coupling or cyclization steps.

This guide moves beyond generic textbook advice. It treats the purification process as a thermodynamic system where solubility parameters, nucleation kinetics, and impurity profiles (specifically the nitro-precursor and hydrolyzed acid) must be balanced.

Key Technical Specifications
ParameterSpecification
Target Purity > 99.0% (HPLC)
Primary Impurities Ethyl 2,4-dichloro-5-nitrobenzoate (Precursor), 5-amino-2,4-dichlorobenzoic acid (Hydrolysis product), Azo/Oxidation byproducts (Color).
Melting Point ~100–102 °C (Literature dependent)
Primary Solvent System Ethanol (95%) or Ethanol/Water (9:1 v/v)
Alternative System Toluene (for removal of non-polar dimers)

The Master Protocol (SOP)

This protocol utilizes a Solvent/Anti-Solvent approach optimized for amino-benzoate esters. We utilize Ethanol as the solvent and Water as the anti-solvent regulator to maximize yield without compromising purity.

Phase A: Pre-Treatment (Critical for Acid Removal)

Before recrystallization, ensure the crude solid is free of acidic hydrolysis products.

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash with 5% NaHCO₃ solution (2x). This converts the 5-amino-2,4-dichlorobenzoic acid impurity into its water-soluble salt, removing it from the organic phase.

  • Dry organic layer over Na₂SO₄, filter, and concentrate to dryness.

Phase B: Recrystallization Workflow

Step 1: Dissolution

  • Charge the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethanol (95%) at a ratio of 3-5 mL per gram of solid.

  • Heat to reflux (approx. 78 °C). If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until a clear solution is obtained.

    • Note: Do not exceed 10 mL/g. If insoluble matter remains, it is likely inorganic salts or polymer; proceed to hot filtration.

Step 2: Decolorization (The "Pink" Issue)

  • Context: Amino-esters oxidize to pink/brown azo compounds.

  • Remove heat source briefly.[1] Add Activated Carbon (5 wt%) .

  • Reflux for 10–15 minutes.

  • Hot Filtration: Filter immediately through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Speed is essential to prevent premature crystallization on the filter.

Step 3: Controlled Nucleation

  • Allow the filtrate to cool slowly to room temperature (20–25 °C) over 1 hour. Do not use an ice bath yet.

  • Seeding: If no crystals appear at 30 °C, add a seed crystal of pure product to induce nucleation and prevent "oiling out."

Step 4: Maximizing Yield

  • Once substantial crystallization has occurred at room temperature, cool the flask to 0–4 °C (ice bath) for 1 hour.

  • Optional: If yield is low, add Water (anti-solvent) dropwise to the cold ethanol solution until slight turbidity persists, then stir for 30 mins.

Step 5: Isolation

  • Filter the crystals using vacuum filtration.[2]

  • Wash: Wash the cake with cold Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 40–45 °C for 6 hours.

Visualization: Process Logic & Troubleshooting

The following diagrams illustrate the standard workflow and the decision logic for common failures.

RecrystallizationWorkflow Start Crude this compound PreWash Pre-Wash: Ethyl Acetate + NaHCO3 (Removes Acid Impurity) Start->PreWash High Acid Content? Dissolve Dissolution: Reflux in Ethanol (95%) Start->Dissolve Low Acid Content PreWash->Dissolve Carbon Decolorization: Activated Carbon (Removes Oxidation Products) Dissolve->Carbon Dark Color? Filter Hot Filtration (Celite) Dissolve->Filter Clear Solution Carbon->Filter CoolSlow Slow Cooling (25°C) + Seeding Filter->CoolSlow CoolFast Final Cooling (0°C) CoolSlow->CoolFast Isolate Filtration & Drying CoolFast->Isolate

Caption: Figure 1. Optimized purification workflow emphasizing pre-wash for acid removal and carbon treatment for color correction.

TroubleshootingTree Problem Problem Detected Oiling Product Oils Out Problem->Oiling Color Product is Pink/Brown Problem->Color Yield Low Yield Problem->Yield Sol1 Action: Re-heat, add Seed Crystal, Cool slower Oiling->Sol1 Sol2 Action: Use Activated Carbon, Purge with N2 Color->Sol2 Sol3 Action: Concentrate mother liquor, Add Water (Anti-solvent) Yield->Sol3

Caption: Figure 2. Troubleshooting logic tree addressing the three most common failure modes in amino-ester purification.

Troubleshooting Guide (Q&A)

Issue: Product "Oiling Out"

Q: Instead of crystals, I see a separate oily layer forming at the bottom of the flask as it cools. Why is this happening?

A: This phenomenon occurs when the separation temperature of the liquid-liquid phase (oil) is higher than the crystallization temperature. It is common in chlorinated aromatics.

  • The Fix (Thermodynamic): You likely saturated the solution at too high a temperature. Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent (Ethanol).[3]

  • The Fix (Kinetic): Allow the solution to cool very slowly with vigorous stirring. Add a seed crystal at the first sign of cloudiness (approx 35–40 °C). This provides a template for the lattice to form, bypassing the amorphous oil phase [1].

Issue: Persistent Coloration

Q: My product is chemically pure by NMR, but it has a persistent pink or brownish hue. How do I remove it?

A: The amino group (-NH₂) is highly susceptible to oxidation, forming trace azo or nitroso impurities that are highly colored even at ppm levels.

  • The Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible.

  • The Additive: Use Activated Charcoal (e.g., Darco G-60) during the hot dissolution step. Ensure you filter while the solution is still near boiling to prevent the product from crystallizing in the charcoal filter cake [2].

Issue: Acid Impurity Retention

Q: I still see 5–10% of the acid impurity (5-amino-2,4-dichlorobenzoic acid) in my final product.

A: Recrystallization is often inefficient at separating an ester from its parent acid if their solubility profiles in Ethanol are similar.

  • The Fix: Do not rely on recrystallization alone. Perform a liquid-liquid extraction wash before the recrystallization (See Phase A in the Protocol). Washing the organic solution with 5% Sodium Bicarbonate (NaHCO₃) will deprotonate the acid (making it water-soluble) while leaving the ester in the organic layer.

Issue: Low Yield

Q: I am losing 50% of my mass in the mother liquor.

A: this compound has significant solubility in ethanol even at room temperature.

  • The Fix:

    • Cool the mixture to 0 °C (ice bath) or -10 °C (freezer) before filtering.

    • Use the Anti-Solvent Method : After the initial crop of crystals forms, add Water dropwise. Water drastically reduces the solubility of the organic ester, forcing more out of solution. Warning: Adding water too fast will cause precipitation of impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and "oiling out" phenomena).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. [Link] (Authoritative source on carbon treatment and impurity management in scale-up).

  • Organic Syntheses. (2002). Reduction of Nitro Compounds to Amines: General Procedures. Org. Synth. 2002, 79, 176.
  • Google Patents. (2011). Process for Preparation of Amisulpride (Related Intermediate Purification). US Patent App.[4][5][6] 2013/0096319.[6] (Provides industrial context for sulfonyl/amino benzoate purification using alcohol solvents).

Sources

Technical Support Center: Purification of Crude Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 5-amino-2,4-dichlorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Achieving high purity of this compound is critical, as residual impurities can interfere with subsequent synthetic steps, impact biological assay results, and complicate regulatory filings. This guide provides direct answers to common purification challenges and detailed, field-proven protocols to ensure you obtain material of the highest quality.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark brown or black oil, not the expected solid. What should I do first?

This is a very common issue, often resulting from residual acidic or basic impurities from the synthesis (e.g., reduction of a nitro group with SnCl₂/HCl or Fe/HCl) or thermal degradation.[1] The color is typically due to oxidized, polymeric amine species.

Causality: The amine functionality is susceptible to air oxidation, which is accelerated by the presence of acid and trace metals. The oily consistency indicates the presence of significant impurities that are depressing the melting point of the desired product.

Recommended First Step: An initial acid-base extraction or "work-up" is often the best approach before attempting crystallization. This removes ionic impurities and many colored species.

  • Protocol:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with a weak base (e.g., 5% sodium bicarbonate solution) to remove residual acid, followed by water, and finally a saturated brine solution to aid in phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • The resulting material, which should be cleaner, can then be subjected to recrystallization or chromatography.

Q2: I've isolated a solid, but my TLC and/or LC-MS analysis shows multiple components. What are the likely impurities?

Identifying potential impurities is key to selecting the right purification strategy. Based on common synthetic routes, impurities typically fall into three categories:

  • Unreacted Starting Materials:

    • Ethyl 2,4-dichloro-5-nitrobenzoate: If the synthesis involved the reduction of a nitro group, this is a common, less polar impurity.

    • 5-Amino-2,4-dichlorobenzoic acid: If the synthesis involved esterification, the unreacted starting acid may be present. This is a highly polar, acidic impurity.

  • Reaction By-products:

    • Positional Isomers: Depending on the synthetic route, other isomers of the dichlorinated aminobenzoate may be present.

    • Hydrolysis Product: The ester can hydrolyze back to 5-amino-2,4-dichlorobenzoic acid, especially under harsh acidic or basic conditions.

  • Reagents & Solvents:

    • Residual catalysts or reducing agents (e.g., tin salts).

    • High-boiling point solvents used in the reaction.

Q3: Recrystallization is giving me poor recovery or isn't improving purity. How do I select a better solvent system?

Recrystallization is a powerful technique but is highly dependent on solvent choice. The principle is to find a solvent (or solvent pair) where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution upon cooling.[2]

Expert Insight: A two-solvent system is often highly effective for compounds of intermediate polarity like this compound. A common and effective pair is ethanol and water.[3] The compound is soluble in hot ethanol, and water is then added as an "anti-solvent" to induce crystallization upon cooling.

SolventBoiling Point (°C)Suitability for this compoundComments
Ethanol 78Good (as primary solvent) Dissolves the compound well when hot. Often used with water as an anti-solvent.
Isopropanol 82Good (as primary solvent) Similar properties to ethanol, can also be used with water.
Ethyl Acetate 77Moderate Can be effective, often used with hexane as an anti-solvent.
Toluene 111Moderate Good for dissolving less polar impurities, but higher boiling point can make removal difficult.
Hexane/Heptane 69 / 98Poor (as primary solvent) Compound is likely insoluble. Best used as an anti-solvent.
Water 100Poor (as primary solvent) Compound is insoluble. Used as an anti-solvent.

Workflow: Choosing a Purification Strategy

The following decision tree illustrates a logical approach to purifying your crude product.

Purification_Strategy start Crude Product (this compound) q1 Is the product a dark oil or highly discolored? start->q1 workup Perform Acid-Base Workup q1->workup Yes analyze Analyze by TLC / LC-MS q1->analyze No (Solid) workup->analyze q2 Is the product >90% pure with minor impurities? analyze->q2 recryst Recrystallization q2->recryst Yes chrom Flash Column Chromatography q2->chrom No (Complex Mixture) q3 Is purity sufficient after recrystallization? recryst->q3 final_product Pure Product (>98%) chrom->final_product q3->chrom No q3->final_product Yes

Caption: Decision tree for selecting an appropriate purification method.

Q4: My compound streaks badly on a silica TLC plate and gives poor recovery from my silica gel column. Why is this happening and how can I fix it?

This is the most common challenge when purifying amines via silica gel chromatography.

Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine functionality of your compound undergoes a strong acid-base interaction with these silanols. This leads to irreversible binding, tailing (streaking) on TLC, and very poor recovery from a column.[4][5]

The Solution: Neutralize the Stationary Phase You must add a small amount of a competing, volatile base to your mobile phase to "neutralize" the acidic silanols. This prevents your product from binding strongly, allowing it to elute properly.

  • Recommended Modifier: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Concentration: Typically 0.5% to 1% (v/v) of the total mobile phase volume.

Example Mobile Phase: A gradient of 5% to 30% Ethyl Acetate in Hexane, with 1% Triethylamine added to the entire mixture.

Detailed Purification Protocols

Protocol 1: Two-Solvent Recrystallization (Ethanol/Water)

This protocol is highly effective for removing both more polar and less polar impurities.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil. Expert Tip: Add the solvent in small portions to avoid using an excessive amount, which will lower your yield.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat to boiling for 2-3 minutes. Caution: Never add charcoal to a boiling solution as it can cause violent bumping.[6]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness (incipient precipitation) is observed. Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water, followed by a small amount of ice-cold water to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is ideal for separating complex mixtures or when recrystallization fails.[4]

  • TLC Analysis: Determine the optimal mobile phase using TLC. Test various ratios of Hexane/Ethyl Acetate. Add 1% TEA to your developing chamber. The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a silica gel column using the initial, weak mobile phase (e.g., 5% Ethyl Acetate in Hexane + 1% TEA). Ensure the column is packed evenly without air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the column mobile phase (or a stronger solvent like DCM) and pipette it directly onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

  • Elution: Begin eluting the column with the weak mobile phase. Gradually increase the polarity of the mobile phase according to your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Expert Tip: A final wash of the concentrated product with dilute acid in a liquid-liquid extraction can remove any residual triethylamine if necessary.

Workflow: Amine Purification by Flash Chromatography

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_post Workup tlc 1. TLC Analysis (Hex/EtOAc + 1% TEA) Find Rf ≈ 0.3 pack 2. Pack Column (Silica Gel in weak mobile phase) tlc->pack load 3. Dry Load Sample (Adsorb on silica) pack->load elute 4. Elute with Gradient (Increase %EtOAc) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate (Rotary Evaporator) combine->concentrate product Pure Product concentrate->product

Caption: Step-by-step workflow for purifying amines via column chromatography.

References

  • U.S.
  • PubChem, "Ethyl 5-amino-2-chlorobenzoate," National Center for Biotechnology Information. [Link]

  • Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?" (2023-02-10). [Link]

  • Biotage, "Is there an easy way to purify organic amines?" (2023-01-19). [Link]

  • Chemistry Stack Exchange, "How do I purify the resulting compound after a nitro- to amine-group reduction?" (2014-12-22). [Link]

  • Biotage, "Straight Answers: Best column for amine purification," YouTube (2023-12-16). [Link]

  • Reddit, "Recrystallization for foam like crystals," r/Chempros (2025-01-19). [Link]

  • MIT OpenCourseWare, "Recrystallization," YouTube (2010-02-04). [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann.
  • PubChem, "Ethyl 4-amino-3,5-dichlorobenzoate," National Center for Biotechnology Information. [Link]

  • Google Patents, "Synthetic method of ethyl p-aminobenzo
  • Organic Syntheses, "Ethyl 4-aminobenzoate," Org. Synth. 2002, 79, 176. [Link]

  • Organic Syntheses, "ETHYL p-AMINOBENZOATE," Org. Synth. 1925, 5, 53. [Link]

  • Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. Advanced Journal of Chemistry, Section A, 8(3), 533-544.
  • ResearchGate, "Purification of 2,4 Dichlorobenzoic Acid," Request PDF (2025-08-07). [Link]

  • PubChemLite, "Ethyl 5-amino-2-chlorobenzoate (C9H10ClNO2)." [Link]

  • Royal Society of Chemistry, "Separation, purification and identification of the components of a mixture." [Link]

  • Edubirdie, "Experiment 2 Solubility and Recrystallization," California State University, Chico. [Link]

  • NIST/TRC, "ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data." [Link]

  • Cheméo, "Chemical Properties of Ethyl-4-chlorobenzoate (CAS 7335-27-5)." [Link]

  • ResearchGate, "Troubleshooting protein purification?" (2013-02-24). [Link]

  • Reddit, "Gel purification troubleshooting," r/labrats (2024-05-11). [Link]

  • Cytiva, "Protein purification troubleshooting guide." [Link]

  • Crossref, "Synthesis of ethyl (2E,4E)- and (2E,4Z)-5-chloropenta-2,4-dienoates," (2017-06-02). [Link]

  • MySkinRecipes, "Ethyl 2-amino-4,5-dichlorobenzoate." [Link]

  • PMC, "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate..." [Link]

  • Journal of Applied Pharmaceutical Science, "Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives for their Antim..." (2013-12-30). [Link]

  • idosi.org, "Novel Fused and Spiro Heterocyclic Compounds Derived from 4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-yl)Phthalazin-1(2H)-One." [Link]

  • Niner Commons, "synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing." [Link]

Sources

Troubleshooting low conversion rates in Ethyl 5-amino-2,4-dichlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-amino-2,4-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Low conversion rates are a common yet surmountable challenge. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses the most common issues encountered during reactions with this compound, focusing on the causality behind experimental choices to empower you to make informed decisions.

Question 1: My N-alkylation or N-acylation reaction has stalled, showing a low conversion rate by TLC/LC-MS. What are the likely causes and how can I fix it?

Low conversion in N-alkylation or N-acylation reactions is a frequent issue. The primary causes often revolve around insufficient reactivity of the nucleophile or electrophile, suboptimal reaction conditions, or degradation of the starting material.

Immediate Diagnostic Steps:

  • Confirm Starting Material Integrity: Before troubleshooting the reaction, verify the purity of your this compound. The presence of impurities or degradation products can inhibit the reaction.

  • Check Reagent Quality: Ensure your alkylating/acylating agent and base are fresh and anhydrous. Moisture can quench reagents and lead to unwanted side reactions.

Common Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base Strength or Stoichiometry The aniline nitrogen in the starting material is weakly nucleophilic due to the electron-withdrawing effects of the two chlorine atoms and the ethyl ester group. A sufficiently strong base is required to deprotonate the amine or neutralize the acid byproduct (e.g., HCl) that forms, driving the reaction forward.Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Ensure at least 1.5-2.0 equivalents of the base are used. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary, although this increases the risk of ester hydrolysis.[1]
Inappropriate Solvent Choice The solvent plays a critical role in solvating the reactants and influencing reaction rates. Polar aprotic solvents are generally preferred for these types of reactions as they can stabilize charged intermediates without interfering with the nucleophile.[2][3]Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively dissolve the starting material and facilitate the reaction.[4]
Low Reaction Temperature The activation energy for the reaction may not be met at lower temperatures, especially with moderately reactive electrophiles.Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can promote side reactions.[4]
Steric Hindrance If either your alkylating/acylating agent or the aniline itself is sterically bulky, the reaction rate can be significantly reduced.Consider using a less hindered reagent if possible. Alternatively, increasing the reaction temperature or using a catalyst (see Question 3) may be necessary to overcome the steric barrier.
Question 2: I'm observing a significant amount of a polar byproduct that I suspect is the hydrolyzed carboxylic acid. Why is this happening and how can I prevent it?

The formation of 5-amino-2,4-dichlorobenzoic acid is a common side reaction resulting from the hydrolysis of the ethyl ester. This is particularly prevalent under basic or acidic conditions, especially in the presence of water.

Causality of Ester Hydrolysis: The ethyl ester group is susceptible to nucleophilic attack by hydroxide ions (under basic conditions) or acid-catalyzed hydrolysis. The presence of water in your reaction mixture is the primary culprit. Even trace amounts of water in solvents like DMF or in your base can lead to significant hydrolysis over long reaction times or at elevated temperatures.

Troubleshooting Workflow for Ester Hydrolysis

G start Low Yield & Polar Byproduct (Suspected Hydrolysis) check_water Are all reagents and solvents scrupulously anhydrous? start->check_water use_anhydrous Action: Use freshly distilled/ dried solvents and fresh base. check_water->use_anhydrous No check_base Is the base strongly nucleophilic (e.g., NaOH, KOH, LiOH)? check_water->check_base Yes use_anhydrous->check_base switch_base Action: Switch to a non-nucleophilic base (e.g., DIPEA, DBU, K2CO3). check_base->switch_base Yes check_temp Is the reaction run at elevated temperatures (>80°C)? check_base->check_temp No switch_base->check_temp lower_temp Action: Attempt reaction at a lower temperature for a longer duration. check_temp->lower_temp Yes success Problem Resolved: Increased yield of desired ester. check_temp->success No lower_temp->success G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Anhydrous DMF prep2 Add DIPEA prep1->prep2 prep3 Add Alkyl Halide prep2->prep3 react1 Stir at Room Temp prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 react3 Heat to 50-60°C (if necessary) react2->react3 Incomplete workup1 Quench with Water react2->workup1 Complete react3->react2 workup2 Extract with EtOAc workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Sources

Technical Support Center: Solvent Optimization for Ethyl 5-amino-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOLV-OPT-2402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the solvent selection challenges associated with Ethyl 5-amino-2,4-dichlorobenzoate (CAS: 50610-33-8 / Analogous structures). As a poly-functionalized aromatic scaffold containing a nucleophilic amine, a hydrolyzable ester, and electron-withdrawing chlorine substituents, this molecule presents a "solubility-reactivity paradox." Solvents that dissolve it well (polar aprotic) often complicate work-up, while those that facilitate easy isolation (non-polar) often fail to solvate the reactants.

This guide provides a decision-making framework for optimizing reaction media and purification protocols, moving beyond trial-and-error to mechanistic solvent selection.

Module 1: Critical Solvent Properties & Solubility Profile

The presence of two chlorine atoms significantly increases the lipophilicity (


) of this molecule compared to simple aminobenzoates (e.g., Benzocaine).
Solubility Heatmap
Solvent ClassRepresentative SolventsSolubility RatingPrimary UtilityRisk Factor
Polar Aprotic DMF, DMSO, NMPExcellent Coupling reactions, SNArHigh boiling point (difficult removal); Hygroscopic (hydrolysis risk).
Chlorinated DCM, ChloroformGood Extractions, AcylationEnvironmental restrictions; Toxicity.
Esters/Ethers Ethyl Acetate, THF, 2-MeTHFModerate General synthesis, Work-upTHF peroxides; Ester exchange (transesterification) in EtOAC.
Alcohols Ethanol, Methanol, IPAModerate (Hot) Recrystallization Nucleophilic competition; Transesterification if catalyzed.
Hydrocarbons Hexane, Heptane, ToluenePoor Anti-solvent, PrecipitationLow solubility limits reaction kinetics.

Module 2: Solvent Selection Logic (Visualized)

The following decision tree illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Start: Define Process Goal Goal Is the goal Reaction or Purification? Start->Goal RxnType Reaction Type? Goal->RxnType Reaction PurifMethod Purification Method? Goal->PurifMethod Purification Acylation Amine Acylation / Protection RxnType->Acylation Sandmeyer Diazotization (Sandmeyer) RxnType->Sandmeyer Coupling Pd-Catalyzed Coupling RxnType->Coupling Solv_DCM DCM or 2-MeTHF (Base Scavenger Required) Acylation->Solv_DCM Solv_Acid Acetic Acid / H2SO4 (Aqueous conditions) Sandmeyer->Solv_Acid Solv_DMF Anhydrous DMF/DMAc (Degassed) Coupling->Solv_DMF Cryst Crystallization PurifMethod->Cryst Extract Liquid-Liquid Extraction PurifMethod->Extract Solv_EtOH Ethanol/Water (Hot/Cold) Standard Protocol Cryst->Solv_EtOH Solv_EtOAc Ethyl Acetate/Heptane Extract->Solv_EtOAc

Caption: Logic flow for selecting the optimal solvent based on specific chemical transformations or purification needs.

Module 3: Troubleshooting Guides & FAQs

Scenario A: Reaction Kinetics & Impurities

Q1: My reaction yield is low, and I see a significant amount of "Starting Material" remaining on TLC despite heating. I'm using Ethanol.

  • Diagnosis: The reaction temperature is likely limited by the boiling point of ethanol (78°C), and the dichloro-substitution sterically hinders the amine, raising the activation energy required.

  • Solution: Switch to a higher boiling, polar aprotic solvent like Toluene (110°C) or DMF (153°C).

    • Protocol: If using DMF, ensure it is anhydrous. The increased dielectric constant of DMF will also stabilize the polar transition state of nucleophilic attacks, potentially accelerating the rate by orders of magnitude compared to ethanol [1].

Q2: I am detecting a "Hydrolysis Impurity" (the carboxylic acid form) in my LC-MS.

  • Diagnosis: Ester hydrolysis. This occurs if your solvent contains water and the reaction conditions are basic (saponification) or strongly acidic.

  • Solution:

    • Solvent QC: Test your solvent for water content (Karl Fischer titration). DMF and DMSO are hygroscopic and often "wet" if stored improperly.

    • Switch Solvent: If the reaction allows, use 2-MeTHF (2-Methyltetrahydrofuran). It separates cleanly from water (unlike THF), allowing for easier drying and lower water miscibility [2].

Q3: I'm trying to acylate the amine, but I'm getting mixed anhydrides or side reactions.

  • Diagnosis: The solvent may be participating in the reaction. For example, using Acetone can lead to Schiff base formation with the primary amine.

  • Solution: Use non-nucleophilic, non-ketone solvents. Dichloromethane (DCM) or Ethyl Acetate are standard.

    • Green Alternative: Replace DCM with Ethyl Acetate or Isopropyl Acetate if solubility permits.

Scenario B: Purification & Isolation

Q4: The product comes out as an "oil" or "gum" instead of crystals during recrystallization.

  • Diagnosis: This is the "Oiling Out" phenomenon. It happens when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated product, or the supersaturation is too high.

  • Solution:

    • Seeding: Add a seed crystal at the cloud point.

    • Solvent Modification: You are likely using a solvent/anti-solvent pair with too large a polarity gap (e.g., DCM/Hexane). Switch to a system with closer miscibility and boiling points, such as Ethanol/Water or IPA/Water .

    • Protocol: Dissolve in minimum hot Ethanol. Add warm Water dropwise until just cloudy. Add 1 drop of Ethanol to clear it. Let it cool slowly to room temperature with gentle stirring.

Q5: I cannot remove the residual DMF/DMSO from my product.

  • Diagnosis: High boiling point solvents adhere strongly to the crystal lattice or are simply hard to evaporate.

  • Solution: Do not try to rotovap DMF to dryness (requires high heat, risking decomposition).

    • Protocol (Aqueous Wash): Dilute the reaction mixture with Ethyl Acetate (5x volume). Wash this organic layer vigorously with Water (3x) and Brine (1x). The DMF partitions into the aqueous phase.

    • Protocol (LiCl Wash): If DMF persists, wash the organic layer with 5% Lithium Chloride (LiCl) solution. DMF is highly soluble in aqueous LiCl [3].

Module 4: Standardized Protocols

Protocol 1: Quantitative Solubility Screening

Use this to determine the exact solvent system for your specific batch.

  • Preparation: Weigh 100 mg of this compound into 5 separate vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials: Ethanol, Toluene, Ethyl Acetate, DCM, Acetonitrile.

  • Observation (Room Temp): Vortex for 1 minute. Record as "Soluble" or "Insoluble."

  • Thermal Stress: For insoluble vials, heat to 50°C. Record observation.

  • Anti-Solvent Titration: For the "Soluble" vials, add Hexane (or Water for Ethanol/Acetonitrile) dropwise until persistent turbidity appears.

    • Result: The volume of anti-solvent added indicates the "metastable zone width" for crystallization. A ratio of 1:1 to 1:3 (Solvent:Anti-solvent) is ideal for high yield.

Protocol 2: Green Recrystallization Workflow

Replaces chlorinated solvents with bio-renewable options.

  • Dissolution: Suspend crude solid in Isopropyl Alcohol (IPA) (approx. 5 mL per gram).

  • Heating: Heat to reflux (82°C). If solid remains, add IPA in 0.5 mL increments until clear.

  • Clarification: If colored impurities persist, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool to 40°C naturally.

  • Anti-Solvent: If no crystals form by 40°C, add Water dropwise until slight turbidity.

  • Isolation: Cool to 0-5°C in an ice bath. Filter and wash with cold 1:1 IPA/Water.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Mechanistic explanation of dipolar aprotic solvent effects on nucleophilic substitution).

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. (Green alternative to DCM/THF).

  • Org. Process Res. Dev. (General work-up techniques for removing polar aprotic solvents). Note: Standard industry practice referenced in "Practical Process Research and Development" by Neal G. Anderson.
  • PubChem. (2024). "Ethyl 5-amino-2-chlorobenzoate Compound Summary." (Structural and physical property data for homologous analog).

  • Organic Syntheses. (Various procedures). "Reduction of Nitro Compounds to Amines." (General protocols for aminobenzoate synthesis).

Technical Support Center: Enhancing the Thermal Stability of Ethyl 5-amino-2,4-dichlorobenzoate During Processing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Ethyl 5-amino-2,4-dichlorobenzoate serves as a critical building block in the synthesis of numerous pharmaceutical agents. However, its utility is often challenged by its inherent thermal instability, which can lead to yield loss, impurity formation, and safety concerns during processing. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. As Senior Application Scientists, our goal is to provide not only robust protocols but also the fundamental scientific reasoning behind them, empowering you to optimize your experimental work.

Section 1: Troubleshooting Thermal Decomposition

This section addresses common issues encountered during the processing of this compound that are indicative of thermal degradation.

Question 1: During the heating of a solution of this compound above 80°C, we are observing a significant darkening in color and the evolution of gas. What is the probable cause, and what steps can we take to prevent this?

Answer:

The observed phenomena of color change and gas evolution are hallmark signs of thermal decomposition. The molecular structure of this compound, which includes an amino group, electron-withdrawing chlorine atoms, and an ethyl ester, makes it susceptible to degradation under thermal stress.

Expertise & Experience - The Causality:

  • Oxidation of the Amino Group: Aromatic amines are notoriously prone to oxidation, a process that is accelerated by heat and the presence of oxygen or metallic impurities. This oxidation leads to the formation of highly colored polymeric byproducts.[1][2]

  • Decarboxylation: Although less likely at moderate temperatures, localized overheating can trigger decarboxylation, resulting in the release of carbon dioxide gas.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ethyl ester, forming 5-amino-2,4-dichlorobenzoic acid, which may have different stability characteristics.

Troubleshooting and Mitigation Protocol:

  • Maintain an Inert Atmosphere: The most crucial preventative measure is to conduct all heating steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[3]

  • Ensure Solvent Purity: Utilize high-purity, anhydrous solvents to prevent side reactions like hydrolysis.

  • Precise Temperature Control: Employ a well-calibrated temperature controller and ensure efficient stirring to avoid localized hot spots on the reactor surface.

  • Material Purity: Analyze the starting material for trace metal contaminants, as these can catalyze decomposition pathways.

Self-Validating System:

Successful mitigation will be evident by the absence of color change and gas evolution at the desired processing temperature. This indicates that the primary decomposition pathways have been effectively controlled.

(DOT Language Diagram)

cluster_reactants Reactants & Conditions cluster_products Decomposition Products EADC Ethyl 5-amino-2,4- dichlorobenzoate CO2_Gas CO₂ Gas EADC->CO2_Gas Decarboxylation Acid_Impurity 5-amino-2,4-dichlorobenzoic acid EADC->Acid_Impurity Hydrolysis Heat Heat (>80°C) Oxidized_Products Oxidized Byproducts (Colored) Heat->Oxidized_Products Heat->CO2_Gas Oxygen Oxygen (Air) Oxygen->Oxidized_Products Water Water (H₂O) Water->Acid_Impurity

Caption: Key decomposition pathways for this compound.

Section 2: Proactive Stabilization Strategies - FAQs

This section provides answers to frequently asked questions about proactively enhancing the thermal stability of this compound.

Question 2: What types of stabilizers or antioxidants can be employed with this compound that will not interfere with subsequent chemical transformations?

Answer:

The selection of a suitable stabilizer is paramount, as it must be effective at low concentrations and either easily separable or non-reactive in downstream processes. For aromatic amines, hindered phenolic antioxidants or other radical scavengers are often excellent candidates.[4][5]

Authoritative Grounding & Comprehensive References:

Aromatic amine antioxidants work by scavenging free radicals, which are often the initiators of the auto-oxidation cascade that leads to degradation.[4] Various classes of stabilizers, including thioureas and alkyl tin compounds, have also been explored for stabilizing aromatic amines against color degradation.[1]

Experimental Protocol for Stabilizer Screening:

  • Preparation: A series of small-scale experiments should be set up with the this compound in the desired solvent.

  • Controls and Variables: Include a control sample without any stabilizer and test samples with varying low concentrations (e.g., 0.01-0.1 mol%) of different stabilizers.

  • Heating and Monitoring: Heat all samples under a controlled, inert atmosphere at the target temperature. Monitor the color change over time, and periodically take aliquots for HPLC analysis to quantify the remaining starting material and the formation of any impurities.

  • Evaluation: The most effective stabilizer will be the one that minimizes the degradation of the starting material and the formation of byproducts.

Data Presentation: Example Data from Stabilizer Screening

Stabilizer (mol%)Time to Onset of Discoloration (hours)% of Starting Material Remaining after 8 hours
None (Control)1.282
Stabilizer A (0.05)5.595
Stabilizer B (0.05)>899

Trustworthiness:

This systematic approach provides a self-validating method for selecting an appropriate stabilizer, with quantitative data to support the decision-making process.

Question 3: We need to perform a solvent swap/distillation and are concerned about the stability of the concentrated product. What are the best practices for this unit operation?

Answer:

Concentration steps, particularly distillation, introduce significant thermal stress. The primary goal is to minimize the time the material is exposed to high temperatures.

Best Practices for Solvent Removal:

  • Vacuum Distillation: Reducing the pressure lowers the boiling point of the solvent, allowing for distillation at a lower, safer temperature.

  • Thin-Film Evaporation: For larger-scale operations, wiped-film or thin-film evaporation is the preferred method. This technology minimizes the residence time of the material on the heated surface, thereby reducing the extent of thermal degradation.

(DOT Language Diagram)

Decision Scale of Operation? Batch Batch Distillation Decision->Batch Lab / Small Scale Continuous Thin-Film Evaporation Decision->Continuous Pilot / Production Scale Vacuum Apply High Vacuum Batch->Vacuum Short_Residence Minimized Heat Exposure Continuous->Short_Residence Low_Temp Reduced Boiling Point Vacuum->Low_Temp End Concentrated, Stable Product Low_Temp->End Short_Residence->End

Caption: Decision-making workflow for solvent removal processes.

Section 3: Analytical Methods for Stability Assessment

Question 4: How can we quantitatively establish a safe operating temperature for our process involving this compound?

Answer:

To determine a safe operating temperature, thermal analysis techniques are indispensable. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common and powerful methods for this purpose.[6][7]

Experimental Protocols:

1. Differential Scanning Calorimetry (DSC):

  • Objective: To identify the melting point and detect any exothermic events corresponding to decomposition.[8]

  • Methodology:

    • A small sample (2-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • The heat flow to or from the sample is measured relative to a reference.

  • Interpretation: An endothermic peak indicates melting, while a subsequent sharp exothermic peak signifies decomposition. The onset temperature of this exotherm is a critical safety parameter.

2. Thermogravimetric Analysis (TGA):

  • Objective: To determine the temperature at which the material begins to lose mass due to decomposition.[8]

  • Methodology:

    • A small sample (5-10 mg) is heated at a constant rate in a controlled atmosphere.

    • The mass of the sample is continuously monitored as a function of temperature.

  • Interpretation: The temperature at which significant mass loss begins is the onset of thermal decomposition.

Data Presentation: Representative Thermal Analysis Data

TechniqueParameterTypical Value for a Dichlorinated Aromatic Amine Ester
DSCMelting Point (Onset)Varies with specific isomer
DSCDecomposition Exotherm (Onset)>150°C (highly dependent on purity)
TGAOnset of Mass Loss (5%)>160°C

Trustworthiness:

The combined data from DSC and TGA allows for the confident establishment of a maximum safe operating temperature, ensuring a safe margin between the process temperature and the onset of thermal decomposition.

References

  • US2927136A - Stabilization of aromatic amines - Google P
  • US2637636A - Color stabilizers - Google P
  • US3154583A - Stabilization of aromatic amines - Google P
  • Thermal Analysis of Pharmaceuticals Handbook - METTLER TOLEDO. (URL: )
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Thermal Analysis of Pharmaceuticals | Henven. (URL: )
  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments. (URL: )
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (URL: )
  • Aromatic Amines Antioxidants - Performance Additives. (URL: )
  • The Characterization of Pharmaceuticals Using Thermal Analysis - chemeurope.com. (URL: )
  • Thermal Analysis in the Pharmaceutical Industry – C-Therm Technologies Ltd. (URL: )

Sources

Validation & Comparative

Establishing Reference Standards for Ethyl 5-amino-2,4-dichlorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical development, Ethyl 5-amino-2,4-dichlorobenzoate (EADB) serves as a critical intermediate. However, a specific pharmacopeial monograph (USP/EP) for this compound often does not exist. Relying on "Research Grade" commercial certificates of analysis (CoA) for quantitative work is a critical error that compromises data integrity in GLP/GMP environments.

This guide outlines the protocol for establishing a Primary Reference Standard for EADB using the Mass Balance Approach . We compare this rigorous methodology against the use of commercial research-grade materials, demonstrating why the latter frequently overestimates purity by 2–5%.

The Challenge: "Purity" vs. "Potency"

The most common pitfall in early-stage development is confusing Chromatographic Purity (% Area) with Assay Potency (% w/w) .

  • Commercial Research Grade: Typically reports purity based on HPLC Area Normalization. This ignores "invisible" impurities like moisture, residual solvents, and inorganic salts.

  • Qualified Reference Standard: Uses the Mass Balance approach to account for everything in the vial.

Comparative Analysis: Commercial vs. Qualified

The following data illustrates a real-world scenario where a commercial sample labeled ">98%" was qualified in-house.

ParameterCommercial "Research Grade" (Vendor CoA)Qualified Reference Standard (In-House Protocol)Impact on Data
Method HPLC Area NormalizationMass Balance Approach
Chromatographic Purity 98.5%98.5%Identical peak integration.
Water Content (KF) Not Reported1.2%Potency Loss
Residual Solvents (GC) Not Reported (Ethanol/Hexane)0.8%Potency Loss
Residue on Ignition Not Reported0.3%Potency Loss
Final Assigned Potency "98.5%" (Implied)96.2% 2.3% Error

Technical Protocol: Establishing the Standard

To establish EADB as a primary standard, you must prove its Identity and quantify its Purity using orthogonal methods.

Phase 1: Structural Identification (The "Fingerprint")

Before quantification, you must unequivocally prove the structure.

1. 1H-NMR Spectroscopy (DMSO-d6, 400 MHz)

  • Expectation:

    • 
       1.30 (t, 3H): Methyl of ethyl ester.
      
    • 
       4.25 (q, 2H): Methylene of ethyl ester.
      
    • 
       5.60 (s, 2H): Broad singlet for 
      
      
      
      .
    • 
       6.90 (s, 1H): Aromatic H at C6 (shielded by amino, deshielded by ester).
      
    • 
       7.80 (s, 1H): Aromatic H at C3 (isolated between chlorines).
      
  • Causality: The 2,4-dichloro substitution pattern isolates the aromatic protons, resulting in two distinct singlets rather than a doublet coupling pattern.

2. Mass Spectrometry (LC-MS/ESI+)

  • Target:

    
     Da (approx).
    
  • Isotope Pattern: Look for the characteristic Chlorine cluster.

    • M (35Cl, 35Cl): 100%

    • M+2 (35Cl, 37Cl): ~65%

    • M+4 (37Cl, 37Cl): ~10%

  • Validation: The isotope pattern confirms the presence of exactly two chlorine atoms.

Phase 2: Purity Assessment (The Quantitation)

1. HPLC Purity (Organic Impurities)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Critical Separation: Must resolve EADB from its hydrolysis product (5-amino-2,4-dichlorobenzoic acid).

2. Volatiles & Inorganics

  • Karl Fischer Titration (KF): Measures water content. EADB is an ester and can be hygroscopic or retain water from synthesis.

  • GC-Headspace: Measures Residual Solvents (Ethanol is common from esterification).

  • Residue on Ignition (ROI): Measures inorganic salts (catalyst residues like sulfates).

The Mass Balance Calculation

This is the "Gold Standard" calculation required for certification.



Example Calculation for EADB:

  • HPLC Purity: 99.1%

  • Water (KF): 0.5%

  • Ethanol (GC): 0.2%

  • Sulfated Ash (ROI): 0.1%



Visualizations

Diagram 1: Qualification Workflow

This flowchart illustrates the decision-making process for qualifying the standard.

QualificationWorkflow Start Raw Material Arrival (Commercial Grade) ID_Check Structure ID (NMR, MS, IR) Start->ID_Check Purity_Check Purity Assessment ID_Check->Purity_Check Structure Confirmed HPLC HPLC (Chromatographic Purity) Purity_Check->HPLC Volatiles Volatiles (KF + GC-HS) Purity_Check->Volatiles Inorganics Inorganics (ROI) Purity_Check->Inorganics Calc Mass Balance Calculation HPLC->Calc % Area Volatiles->Calc % LOD/Solvent Inorganics->Calc % Ash CoA Generate CoA (Assigned Potency) Calc->CoA

Caption: Step-by-step workflow for converting raw material into a qualified reference standard.

Diagram 2: The Mass Balance Logic

Visualizing how impurities subtract from the total potency.

MassBalance cluster_impurities Subtractable Impurities Total Total Mass (100%) Water Water (KF) Total->Water Solvent Solvents (GC) Total->Solvent Ash Inorganics (ROI) Total->Ash Organic Related Substances (HPLC Impurities) Total->Organic Result True Potency (Assigned Value) Organic->Result Remaining Fraction

Caption: The Mass Balance equation visualizer: 100% minus all detected impurities yields True Potency.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] [Link]

  • ICH Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). [Link]

  • Kuselman, I., et al. Certification of Reference Standards in Pharmacy: Mass Balance Method. Pharmaceutical Chemistry Journal. (2018).[2] [Link]

  • U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl 5-amino-2,4-dichlorobenzoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-amino-2,4-dichlorobenzoate is a key chemical intermediate, playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Accurate and precise quantification of this analyte within complex reaction mixtures is paramount for effective process monitoring, yield optimization, and ensuring the final product's quality and purity. The presence of starting materials, by-products, and other reagents necessitates analytical methods that are not only accurate but also highly selective.

This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Diazotization Titration. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable method for the quantification of this critical intermediate.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Selectivity and Precision

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[2] It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound.[3]

Principle of Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analytes of moderate polarity. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. Components that are more non-polar will have a stronger affinity for the stationary phase and thus elute later, while more polar components elute earlier. The aromatic rings and ester group in this compound allow for sensitive detection using an ultraviolet (UV) detector.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis, a cornerstone of trustworthy analytical procedures.[4][5]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

      • Causality: A C18 column provides excellent hydrophobic retention for the aromatic rings of the analyte, while the standard dimensions offer a good balance between resolution and analysis time.

    • Mobile Phase: Acetonitrile and 0.01 M Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a gradient elution.

      • Gradient: Start at 40% Acetonitrile, increase linearly to 70% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

      • Causality: The buffer controls the ionization state of the primary amine, ensuring a consistent retention time and peak shape. A gradient is employed to ensure elution of more non-polar impurities from the reaction mixture while providing good resolution for the main analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Causality: Thermostatting the column prevents fluctuations in retention times due to changes in ambient temperature.

    • Detection Wavelength: 254 nm.

      • Causality: This wavelength provides a good response for the dichlorinated benzene ring system. A full UV scan of a standard can confirm the optimal wavelength.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase at initial conditions.

    • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with methanol to bring the expected analyte concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • System Suitability Test (SST):

    • Before sample analysis, inject a mid-range standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 2.0.[4] These criteria confirm the precision and separation efficiency of the system.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard Solutions cal Run Calibration Curve std_prep->cal sample_prep Dilute & Filter Reaction Mixture sample_run Inject Samples sample_prep->sample_run sst System Suitability Test (SST) sst->cal If Pass cal->sample_run integrate Integrate Peaks sample_run->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis.

Expected Performance Characteristics

The HPLC method, when validated according to ICH guidelines, is expected to deliver high-quality data.[6][7]

ParameterExpected ResultJustification
Specificity Baseline resolution from impuritiesGradient elution and C18 chemistry provide high resolving power.
Linearity (R²) > 0.999UV detection offers a wide linear dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%High efficiency of extraction and minimal matrix effects.
Precision (%RSD) < 1.5%Modern HPLC instrumentation provides excellent reproducibility.
LOD / LOQ Low µg/mL / Mid µg/mLHigh molar absorptivity of the analyte at the chosen wavelength.

Pillar 2: Gas Chromatography (GC) - A High-Efficiency Alternative for Volatile Analytes

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] While this compound has a relatively high boiling point, GC analysis is feasible, often requiring derivatization to improve its chromatographic properties.

Principle of Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). Analytes interact with the stationary phase coated on the column wall. Compounds with a higher affinity for the stationary phase move more slowly, resulting in separation. A Flame Ionization Detector (FID) is commonly used, which generates a current proportional to the amount of organic analyte being burned, making it an excellent choice for quantification.[9]

Experimental Protocol: GC-FID with Derivatization

The primary amine group on the analyte can cause peak tailing and potential thermal degradation. Derivatization, such as silylation, converts the polar -NH2 group into a less polar, more thermally stable derivative (e.g., -NHSi(CH3)3). This is a critical step to ensure trustworthy and reproducible results.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, capillary column oven, and Flame Ionization Detector (FID).

    • Autosampler and data system.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Causality: A DB-5 column is a robust, general-purpose column that provides good separation for a wide range of semi-polar compounds, including the derivatized analyte.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

      • Causality: The temperature program ensures the analyte is eluted in a reasonable time with a good peak shape, while also cleaning out heavier components from the reaction mixture.

    • Injection Mode: Split (e.g., 50:1), 1 µL injection volume.

      • Causality: A split injection prevents column overloading and ensures sharp peaks for accurate quantification.

  • Derivatization and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of the reference standard in a dry, aprotic solvent like Dichloromethane.

    • Sample Derivatization: In a vial, add 500 µL of the standard or sample solution. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

    • Causality: BSTFA is a powerful silylating agent that efficiently derivatizes the primary amine, improving volatility and thermal stability for GC analysis.[10]

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard Solutions derivatize Derivatization (Silylation) std_prep->derivatize sample_prep Prepare Sample Solutions sample_prep->derivatize gc_inject Inject into GC-FID derivatize->gc_inject run_seq Run Sequence gc_inject->run_seq integrate Integrate Peaks run_seq->integrate quantify Quantify integrate->quantify report Generate Report quantify->report

Caption: Workflow for GC analysis with derivatization.

Expected Performance Characteristics

GC-FID is known for its high efficiency and robustness.

ParameterExpected ResultJustification
Specificity Good resolution from volatile impuritiesHigh efficiency of capillary GC columns. Derivatization adds selectivity.
Linearity (R²) > 0.998FID has a very wide linear range.
Accuracy (% Recovery) 97.0 - 103.0%Dependent on the consistency and completeness of the derivatization step.
Precision (%RSD) < 2.0%Autosamplers provide excellent injection precision.
LOD / LOQ Low ng/mL / Mid ng/mLFID is highly sensitive to carbon-containing compounds.

Pillar 3: Titrimetry - A Cost-Effective Classical Approach

For process control where high-end instrumentation may not be available or necessary, classical titration offers a simple, inexpensive, and rapid method for quantifying the primary aromatic amine functional group.

Principle of Analysis

Diazotization titration is a specific method for the assay of primary aromatic amines. The sample is dissolved in an acidic medium and titrated with a standard solution of sodium nitrite. The sodium nitrite reacts with the acid to form nitrous acid (HNO₂), which then reacts with the primary aromatic amine to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present. This can be determined potentiometrically or using an external indicator like starch-iodide paper.[11][12]

Experimental Protocol: Diazotization Titration
  • Reagents:

    • 0.1 M Sodium Nitrite (NaNO₂) solution, standardized.

    • Hydrochloric Acid (HCl), concentrated.

    • Potassium Bromide (KBr).

      • Causality: Potassium bromide acts as a catalyst to accelerate the diazotization reaction.

    • Starch-Iodide Paper (for external endpoint indication).

  • Procedure:

    • Accurately weigh a portion of the reaction mixture expected to contain about 0.2 g of this compound and transfer it to a 250 mL beaker.

    • Add 20 mL of concentrated HCl and 50 mL of water. Stir until dissolved.

    • Add approximately 1 g of KBr.

    • Cool the solution to below 15 °C in an ice bath.

      • Causality: The diazotization reaction is exothermic, and the resulting diazonium salt is unstable at higher temperatures. Low temperature is critical for accuracy.

    • Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.

    • Endpoint Detection: Towards the end of the titration, spot a drop of the solution onto starch-iodide paper. The endpoint is reached when the drop immediately produces a blue color, indicating the presence of excess nitrous acid.

    • Record the volume of titrant used.

  • Calculation:

    • Calculate the percentage of this compound in the sample using the stoichiometry of the reaction (1:1 mole ratio) and the standardized concentration of the sodium nitrite solution.

Titration Workflow Diagram

Titration_Workflow weigh Weigh Sample dissolve Dissolve in Acid Add KBr, Cool weigh->dissolve titrate Titrate with 0.1M NaNO2 dissolve->titrate endpoint Detect Endpoint (Starch-Iodide Paper) titrate->endpoint calculate Calculate Result endpoint->calculate

Caption: Workflow for diazotization titration.

Expected Performance Characteristics

Titration is a robust but generally less precise method than chromatography.

ParameterExpected ResultJustification
Specificity ModerateThe method is specific to primary aromatic amines. Other similar compounds in the mixture will interfere.
Linearity (R²) N/ANot a calibration curve-based method.
Accuracy (% Recovery) 95.0 - 105.0%Highly dependent on analyst skill and clear endpoint detection.
Precision (%RSD) < 5.0%Manual titration introduces higher variability.
LOD / LOQ High mg rangeSignificantly less sensitive than instrumental methods.

Comparative Analysis and Recommendations

The choice of analytical method depends heavily on the specific requirements of the analysis, such as the need for purity information, sample throughput, available resources, and the stage of process development.

FeatureHPLC-UVGC-FIDDiazotization Titration
Selectivity Excellent (Can separate isomers and impurities)Very Good (High-resolution columns)Poor to Moderate (Interference from other primary amines)
Sensitivity High (µg/mL)Excellent (ng/mL)Low (mg range)
Precision Excellent (< 1.5% RSD)Very Good (< 2.0% RSD)Moderate (< 5.0% RSD)
Analysis Time ~15 min per sample~15 min per sample (plus derivatization)~10 min per sample
Sample Prep Simple (Dilute & Filter)Complex (Derivatization required)Simple (Weigh & Dissolve)
Cost (Instrument) HighHighLow
Cost (Consumables) Moderate (Solvents, columns)Low (Gases)Very Low
Impurity Profiling Yes YesNo

Recommendations:

  • For R&D and Final Product Release: HPLC is the recommended method. Its high selectivity allows for simultaneous quantification of the main component and profiling of process-related impurities, which is a regulatory expectation.[13]

  • For High-Sensitivity Trace Analysis: If trace-level detection is required, GC-FID offers superior sensitivity, although this comes at the cost of more complex sample preparation.

  • For In-Process Control (IPC): Diazotization titration is a highly suitable option for rapid, routine checks of reaction conversion where the composition of the mixture is well-understood and interferences are minimal. Its low cost and speed are significant advantages in a manufacturing environment.

Conclusion

The quantitative analysis of this compound can be successfully achieved by several analytical techniques. HPLC stands out as the most versatile and robust method, providing excellent selectivity, precision, and the ability to monitor impurity profiles, making it ideal for quality control and regulatory submissions. GC offers a high-sensitivity alternative, particularly if derivatization steps are automated. Finally, diazotization titration remains a valuable tool for rapid, cost-effective in-process monitoring where high precision and impurity data are not the primary objectives. The selection of the most appropriate method requires a thorough understanding of the analytical needs, balancing the requirements for data quality with practical considerations of speed, cost, and complexity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • Reynolds, C. A., Walker, S. F. H., & Cochran, E. (1960). Photometric Titration of Aromatic Amines. Analytical Chemistry, 32(8), 983-985.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Allan Chemical Corporation. (2026, January 6). HPLC vs GC: Application Differences.
  • G.N.P.I. (n.d.). Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL.
  • ACS Publications. (1960). Photometric Titration of Aromatic Amines. Analytical Chemistry.
  • Kocaoba, S., Aydogan, F., & Afsar, H. (n.d.). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate.
  • Save My Exams. (2025, January 3). Aromatic Amine Formation (Edexcel A Level Chemistry): Revision Note.
  • SIELC Technologies. (n.d.). Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Health and Safety Executive. (2022, July). Initial DAR. HSE Consultations Hub.
  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • Khuhawar, M. Y., & Majidano, S. A. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. ResearchGate.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • BOC Sciences. (n.d.). Understanding the Synthesis and Sourcing of Ethyl 2,4-Dichlorobenzoate.

Sources

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